1-Benzyl-4,4-dimethylpyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4,4-dimethylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)10-14(9-12(13)15)8-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPRUSDTBLKDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186299-10-4 | |
| Record name | 1-benzyl-4,4-dimethylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Part 1: The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Therapeutic Potential of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol Derivatives
This guide provides a comprehensive technical overview of this compound and its derivatives, a promising, yet underexplored, chemical scaffold. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes established principles of medicinal chemistry with forward-looking insights to unlock the therapeutic potential of this compound class. We will delve into the rationale behind its design, propose synthetic strategies, and outline a roadmap for its evaluation in two key therapeutic areas: oncology and neurodegenerative disorders.
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a foundational structural motif in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its prevalence in drug design can be attributed to several key physicochemical properties:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the presentation of substituents in well-defined spatial orientations, facilitating precise interactions with complex biological targets.[1]
-
Improved Physicochemical Properties: The inclusion of the pyrrolidine moiety can enhance aqueous solubility and modulate other key drug-like properties.[3]
-
Chirality: The stereocenters inherent to many substituted pyrrolidines are crucial for enantioselective interactions with biological receptors, often leading to improved potency and reduced off-target effects.[2]
-
Metabolic Stability: The saturated nature of the pyrrolidine ring often imparts greater metabolic stability compared to its aromatic counterparts.
The this compound scaffold incorporates these advantageous features with additional structural elements designed to enhance its therapeutic utility. The N-benzyl group provides a lipophilic handle that can be readily modified to fine-tune interactions with target proteins. The gem-dimethyl group at the 4-position introduces conformational rigidity and can shield the molecule from metabolic degradation. The hydroxyl group at the 3-position offers a crucial hydrogen bonding donor and acceptor, pivotal for molecular recognition.
Part 2: Synthesis of the this compound Core
A robust and efficient synthesis of the core scaffold is paramount for extensive structure-activity relationship (SAR) studies. While the literature on the specific synthesis of this compound is limited, established methods for constructing substituted pyrrolidines can be adapted. A proposed synthetic workflow is outlined below.
Experimental Protocol: Proposed Synthesis of this compound
Objective: To synthesize the this compound core structure for subsequent derivatization and biological screening.
Methodology: A multi-step synthesis commencing from commercially available starting materials is proposed.
Step 1: Synthesis of 1-benzyl-4,4-dimethylpyrrolidin-3-one
-
Reaction Setup: To a solution of 1-benzyl-2,5-dihydro-1H-pyrrole in a suitable solvent system (e.g., a mixture of water and methanol), add sulfuric acid dropwise at a controlled temperature.
-
Methylation: Subsequent reaction with a methylating agent will introduce the gem-dimethyl group at the 4-position.
-
Oxidation: The resulting intermediate can be oxidized to the corresponding ketone, 1-benzyl-4,4-dimethylpyrrolidin-3-one.
-
Purification: The crude product will be purified using column chromatography.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the purified 1-benzyl-4,4-dimethylpyrrolidin-3-one in a suitable solvent (e.g., methanol).
-
Reduction: Add a reducing agent, such as sodium borohydride, portion-wise at a reduced temperature.
-
Work-up and Purification: After reaction completion, the product will be extracted and purified by column chromatography to yield the target compound, this compound.
Causality Behind Experimental Choices:
-
The choice of a stepwise approach allows for the controlled introduction of the desired functional groups.
-
The use of readily available starting materials ensures the cost-effectiveness of the synthesis.
-
Standard organic chemistry transformations, such as methylation, oxidation, and reduction, are employed for their reliability and scalability.
Visualization of the Proposed Synthetic Workflow
Caption: Hypothesized activation of the apoptotic cascade.
Part 4: Investigating the Potential in Neurodegenerative Disorders
The pyrrolidine scaffold is a well-established pharmacophore in the development of agents for neurodegenerative diseases, such as Alzheimer's disease. [3]A key strategy in this area is the modulation of muscarinic acetylcholine receptors (mAChRs), which play a critical role in cognitive processes. [4]
Hypothesized Target: Muscarinic Acetylcholine Receptors (mAChRs)
There are five subtypes of mAChRs (M1-M5), each with a distinct distribution and function in the central nervous system. [4]M1 and M4 receptors, in particular, are considered promising targets for improving cognitive function. We hypothesize that this compound derivatives could act as selective modulators of these receptors.
Experimental Protocol: Muscarinic Receptor Binding and Functional Assays
Objective: To determine the affinity and functional activity of this compound derivatives at human muscarinic receptor subtypes.
Methodology:
-
Radioligand Binding Assays:
-
Use cell membranes from CHO or HEK293 cells stably expressing each of the five human muscarinic receptor subtypes (hM1-hM5).
-
Perform competitive binding assays using a non-selective radiolabeled antagonist (e.g., [³H]N-methylscopolamine).
-
Incubate membranes with the radioligand and increasing concentrations of the test compounds.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds for each receptor subtype.
-
-
Functional Assays (Calcium Mobilization or IP-One):
-
Use whole cells expressing the Gq-coupled M1, M3, or M5 receptors.
-
Stimulate the cells with a known agonist (e.g., carbachol) in the presence of varying concentrations of the test compounds to assess antagonistic activity.
-
To assess agonistic activity, apply the test compounds directly to the cells.
-
Measure the resulting intracellular calcium mobilization or inositol phosphate accumulation.
-
Data Presentation:
| Compound | hM1 Ki (nM) | hM2 Ki (nM) | hM3 Ki (nM) | hM4 Ki (nM) | hM5 Ki (nM) | hM1 Functional Activity (EC₅₀/IC₅₀, nM) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| Atropine |
Visualization of Muscarinic Receptor Signaling
Caption: Potential modulation of M1 muscarinic receptor signaling.
Part 5: Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined a strategic approach to unlock its potential, focusing on two high-impact therapeutic areas: oncology and neurodegenerative disorders. The proposed synthetic and screening workflows provide a clear and actionable path for researchers to systematically explore the structure-activity relationships of this compound class.
Future efforts should focus on:
-
Library Synthesis: The generation of a diverse library of derivatives with modifications to the N-benzyl group and stereochemical variations at the 3-position.
-
In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screening should be advanced to relevant animal models of cancer and cognitive impairment.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead candidates is essential for their progression towards clinical development.
By adopting a rigorous and hypothesis-driven approach, the scientific community can fully elucidate the therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Gawronski, J., & Wascinska, N. (2016). The Pyrrolidine Ring in Asymmetric Synthesis and Medicinal Chemistry. Current Organic Chemistry, 20(27), 2846-2868. [Link]
-
Kumar, A., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849–2860. [Link]
-
Naqvi, A. T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1243-1256. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Birdsall, N. J. M., et al. (2023). Muscarinic acetylcholine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733. [Link]
Sources
- 1. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: The 4,4-Dimethylpyrrolidin-3-ol Scaffold in Drug Discovery
The following technical guide details the utility, synthesis, and application of the 4,4-dimethylpyrrolidin-3-ol scaffold in modern drug discovery.
Optimizing Conformational Control and Metabolic Stability in Heterocyclic Leads
Executive Summary
In the hit-to-lead optimization phase, medicinal chemists frequently encounter "soft spots" in saturated heterocycles—positions prone to rapid oxidative metabolism or conformational entropy that penalizes binding affinity. The 4,4-dimethylpyrrolidin-3-ol scaffold represents a high-value tactical solution. By introducing a gem-dimethyl group adjacent to the hydroxyl center of a pyrrolidine ring, researchers can simultaneously restrict ring puckering (Thorpe-Ingold effect) and block CYP450-mediated oxidation at the C4 position.
This guide analyzes the physicochemical rationale, synthetic access, and experimental validation of this scaffold, designed for senior researchers in small molecule therapeutics.
Structural & Physicochemical Rationale[1][2][3][4][5]
The transition from a standard pyrrolidine to a 4,4-dimethylpyrrolidin-3-ol analog is rarely arbitrary; it is a calculated move to address specific ADME (Absorption, Distribution, Metabolism, Excretion) and potency liabilities.
The Gem-Dimethyl Effect on Conformation
The introduction of two methyl groups at the C4 position creates steric bulk that alters the ring's preferred conformation.
-
Entropy Reduction: The gem-dimethyl group restricts the available conformational space of the pyrrolidine ring. If the bioactive conformation aligns with this restricted minimum, the entropic penalty upon protein binding is reduced, theoretically improving affinity (
). -
Ring Puckering: Unsubstituted pyrrolidines rapidly interconvert between envelope conformations. The 4,4-dimethyl substitution biases the ring toward specific puckering modes, which can be critical for orienting the C3-hydroxyl group (a common H-bond donor/acceptor) into the optimal vector for interaction with residues like Aspartate or Serine in kinase hinge regions.
Metabolic Blocking Strategy
Pyrrolidine rings are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes.
-
The Liability: CYP450 isoforms often attack the carbon alpha to the nitrogen (C2/C5) or the most accessible methylene carbons (C3/C4).
-
The Solution: In a 3-hydroxypyrrolidine, the C4 position is electronically distinct but sterically accessible. Substitution with methyl groups at C4 removes the abstractable protons, effectively "capping" this metabolic soft spot. This forces metabolism to less favorable sites or slows intrinsic clearance (
) significantly.
Physicochemical Profile Comparison
The following table summarizes the shift in properties when evolving a lead from a standard pyrrolidin-3-ol to the 4,4-dimethyl analog.
| Property | (3S)-Pyrrolidin-3-ol | (3S)-4,4-Dimethylpyrrolidin-3-ol | Impact on Drug Design |
| LogP (Lipophilicity) | ~ -0.9 | ~ 0.1 | Increases permeability; moves molecule into better CNS/Cellular penetration space. |
| Metabolic Stability | Low/Moderate (C4 oxidation risk) | High (C4 blocked) | Extends |
| Rotatable Bonds | 0 (Ring) | 0 (Ring) | No penalty, but reduces internal ring flexibility. |
| Stereochemistry | 1 Chiral Center (C3) | 1 Chiral Center (C3) | Maintains chiral handle for vector exploration. |
| Solubility | Very High | High | Slight reduction due to lipophilic methyls, usually negligible. |
Synthetic Access: The Pantolactone Route
While de novo cycloadditions exist, the most robust and scalable route to chiral 4,4-dimethylpyrrolidin-3-ol utilizes D-(-)-Pantolactone as a chiral pool starting material. This route is preferred for its ability to secure the absolute stereochemistry of the hydroxyl group and the gem-dimethyl center simultaneously.
Synthetic Pathway Visualization
The following diagram illustrates the conversion of D-pantolactone to the target scaffold.
Figure 1: Synthetic workflow from D-pantolactone to the 4,4-dimethylpyrrolidin-3-ol scaffold.
Detailed Synthetic Protocol
Objective: Synthesis of (3S)-4,4-dimethylpyrrolidin-3-ol hydrochloride.
-
Reduction of Pantolactone:
-
Suspend D-(-)-pantolactone (1.0 eq) in anhydrous THF under
. -
Slowly add
(1.5 eq) at 0°C. The gem-dimethyl group steric hindrance requires vigorous reduction conditions. -
Reflux for 4 hours to ensure complete ring opening to the triol (2,2-dimethylbutane-1,3,4-triol).
-
Critical Checkpoint: Ensure complete consumption of lactone by TLC (Visualize with PMA stain).
-
-
Selective Activation & Cyclization:
-
The triol contains primary (C1, C4) and secondary (C3) alcohols. The primary alcohols must be activated for displacement.
-
Treat the triol with Methanesulfonyl chloride (MsCl, 2.2 eq) and
at -10°C. The steric bulk at C2 (the gem-dimethyl center) often slows the reaction at the adjacent primary alcohol; extended reaction times may be needed. -
React the bis-mesylate with Benzylamine (
) or Ammonia in methanol/autoclave at 80°C. Benzylamine is preferred for ease of handling and UV visualization.
-
-
Deprotection (if Benzyl used):
-
Hydrogenate using
(10% w/w) in MeOH under (50 psi). -
Filter through Celite and treat with HCl/Dioxane to precipitate the hydrochloride salt.
-
Applications in Medicinal Chemistry
VHL-Based PROTACs
The Von Hippel-Lindau (VHL) E3 ligase is a popular target for Targeted Protein Degradation (PROTACs). The natural ligand for VHL is a hydroxyproline fragment.
-
The Challenge: Standard hydroxyproline linkers can be metabolically labile or possess suboptimal physicochemical properties for cell permeability.
-
The Application: Replacing the hydroxyproline core with 4,4-dimethyl-3-hydroxy-L-proline (or the pyrrolidine analog coupled to a linker) improves metabolic stability without disrupting the critical hydrogen bond network required for VHL binding (Tyr98, Ser111, His115). The methyl groups project into a solvent-exposed region or a small hydrophobic pocket, depending on the specific VHL isoform conformation.
Kinase Inhibitor Optimization
In kinase inhibitors, pyrrolidine rings often serve as solubilizing groups extending into the solvent front.
-
Case Study Logic: If a lead compound containing a pyrrolidine shows high clearance in Human Liver Microsomes (HLM), the primary metabolic route is often N-dealkylation or oxidation of the ring carbons.
-
Implementation: Substituting the pyrrolidine with 4,4-dimethylpyrrolidin-3-ol blocks the C4 oxidation. Furthermore, the hydroxyl group can be used to anchor the tail via a hydrogen bond to the kinase surface, while the methyl groups shield the core from metabolic enzymes.
Experimental Validation Protocols
Microsomal Stability Assay (Metabolic Clearance)
To validate the "metabolic blocking" hypothesis, a comparative intrinsic clearance (
Materials:
-
Test Compounds: (3S)-pyrrolidin-3-ol analog (Control) vs. (3S)-4,4-dimethylpyrrolidin-3-ol analog (Test).
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System.
Protocol:
-
Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines ( ).-
Success Criterion: The 4,4-dimethyl analog should exhibit a
-fold increase in compared to the unsubstituted control.
-
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy this scaffold.
Figure 2: Decision matrix for implementing the 4,4-dimethylpyrrolidin-3-ol scaffold in lead optimization.
References
-
Viso, A., et al. (2016).[1] "Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry." Journal of Organic Chemistry. (Demonstrates chiral pool strategies similar to the dimethyl analogs). Link
-
Kamel, A. (2010).[2] "The Use of Deuterium Isotope Effects to Probe Metabolic Liabilities." NEDMDG. (Discusses the general principle of blocking metabolic soft spots, applicable to gem-dimethyl strategies). Link
-
Vertex Pharmaceuticals. (2018).[3] "Introduction of a Methyl Group Curbs Metabolism of MPS1 Inhibitors." ACS Medicinal Chemistry Letters. (Case study on gem-dimethyl groups improving metabolic stability in kinase inhibitors). Link
-
ChemScene. "4,4-Dimethylpyrrolidin-3-ol hydrochloride Product Data." (Physical properties and commercial availability). Link
-
Tang, W., et al. (2023). "Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone." Bioengineering. (Source for the Pantolactone starting material synthesis).[4] Link
Sources
- 1. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nedmdg.org [nedmdg.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Steric Control in Pyrrolidine Scaffolds: The Gem-Dimethyl Effect
Topic: Steric effects of gem-dimethyl groups in pyrrolidine rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of gem-dimethyl groups into pyrrolidine rings represents a high-leverage strategy in modern medicinal chemistry and organocatalysis. Beyond simple lipophilicity modification, the gem-dimethyl group exerts profound stereoelectronic effects—primarily the Thorpe-Ingold effect—which alters ring conformation, accelerates cyclization kinetics, and sterically shields metabolic "hotspots." This guide provides a technical analysis of these phenomena, offering actionable synthetic protocols and mechanistic insights for optimizing pyrrolidine-based pharmacophores.
Theoretical Underpinnings: The Thorpe-Ingold Effect
Angle Compression and Cyclization Kinetics
The Thorpe-Ingold effect (or gem-dialkyl effect) is the acceleration of ring closure due to the presence of substituents on the tether chain. In the context of pyrrolidine formation, replacing methylene hydrogens with methyl groups compresses the internal bond angle (
-
Standard Methylene Angle: ~112° (relaxed chain)
-
Gem-Dimethyl Angle: ~103–109° (compressed)
This compression forces the terminal reactive centers (e.g., amine and leaving group) closer together, reducing the entropy of activation (
Conformational Locking and Pseudorotation
Unsubstituted pyrrolidine rings exist in a dynamic equilibrium of "envelope" (E) and "twist" (T) conformations, traversing a pseudorotation pathway with low energy barriers (~0.5–1.0 kcal/mol).
The introduction of a gem-dimethyl group at the C3 or C4 position creates a "conformational lock." The steric bulk of the methyl groups disfavors conformations where they are eclipsed or experience severe transannular interactions.
-
3,3-Dimethylpyrrolidine: Typically biases the ring toward an envelope conformation where the C3 carbon is the "flap" (C3-endo or C3-exo), minimizing 1,2-steric clashes with adjacent substituents.
-
Impact on Binding: This pre-organization reduces the entropic penalty upon binding to a protein target, potentially improving affinity (
) by 1–2 kcal/mol.
Figure 1: Conformational restriction imposed by the gem-dimethyl group reduces the entropic penalty of binding.
Synthetic Pathways
Synthesis of gem-dimethyl pyrrolidines requires bypassing the steric hindrance that the group introduces during intermolecular coupling steps.
Protocol A: Reductive Cyclization (The LiAlH4 Route)
This is the standard route for accessing the core 3,3-dimethylpyrrolidine scaffold from commercially available 3,3-dimethyl-2-pyrrolidone or succinimide precursors.
Reagents:
-
Substrate: 3,3-Dimethyl-2-pyrrolidone (or 2,2-dimethylsuccinimide)
-
Reductant: Lithium Aluminum Hydride (LiAlH
) -
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with LiAlH
(1.5 equiv) and anhydrous THF (0.5 M concentration relative to substrate). -
Addition: Cool the slurry to 0°C. Add the lactam/imide substrate dropwise as a solution in THF. Note: Gas evolution (H
) will be vigorous. -
Reflux: Warm to room temperature, then reflux for 4–12 hours. Monitor by TLC (stain with Ninhydrin or KMnO
). -
Fieser Workup (Critical for Safety):
-
Cool to 0°C.
-
Add
mL H O (where = grams of LiAlH ). -
Add
mL 15% NaOH. -
Add
mL H O.
-
-
Isolation: Filter the granular white precipitate. Dry the filtrate over Na
SO and concentrate in vacuo. -
Purification: Distillation or conversion to the HCl salt (add 4M HCl in dioxane) is recommended due to the volatility of the free amine.
Protocol B: The "Krapcho" Route (For Proline Analogs)
For synthesizing 4,4-dimethylproline derivatives, a cyclization-decarboxylation strategy is often superior.
-
Alkylation: React ethyl acetoacetate with 1,2-dibromo-2-methylpropane (or equivalent electrophile) to form the quaternary center.
-
Cyclization: Treat with benzylamine to close the ring.
-
Decarboxylation: Use Krapcho conditions (NaCl, DMSO/H
O, 160°C) to remove the geminal ester, leaving the mono-substituted pyrrolidine carboxylate.
Medicinal Chemistry Applications
Metabolic Stability (The "Metabolic Switch")
Pyrrolidine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The primary sites of oxidation are the carbon atoms
-
Mechanism: CYP enzymes abstract a hydrogen atom to form a radical, which is then hydroxylated.
-
Blockade: A gem-dimethyl group replaces the abstractable hydrogens with methyl groups. Furthermore, the steric bulk prevents the heme-iron-oxo species of the P450 active site from approaching adjacent carbons.
Case Study Data: Metabolic Clearance
| Compound | Structure | HLM
Table 1: Comparative metabolic stability in Human Liver Microsomes (HLM). The gem-dimethyl group (Compound B) offers superior protection compared to bioisosteres like fluorine.
Improving Potency via Hydrophobic Collapse
In hydrophobic pockets (e.g., GPCR transmembrane domains), the gem-dimethyl group can displace "high-energy" water molecules. This release of water into the bulk solvent provides a favorable entropic gain, often enhancing potency by 5–10 fold.
Figure 2: Mechanism of metabolic stabilization. The gem-dimethyl group prevents H-abstraction and sterically hinders the approach of the metabolic enzyme.
Organocatalysis: The Hayashi-Jorgensen Effect
In asymmetric organocatalysis, proline derivatives are used to activate aldehydes/ketones via enamine formation.
-
Role of Gem-Dimethyl: In catalysts like 4,4-dimethylproline , the bulky groups alter the "bite angle" of the catalyst.
-
Shielding: They effectively shield one face of the enamine intermediate, forcing the electrophile to attack from the opposite side. This often increases enantiomeric excess (
) from ~80% (L-Proline) to >95% (Modified Proline) in difficult aldol or Michael reactions.
References
-
Thorpe, J. F., & Ingold, C. K. (1915). The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions.
- Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Topics in Current Chemistry.
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Influence of Gem-Dimethyl Groups on the Stability of Ring Systems.[1] J. Chem. Soc. Trans.
-
Organic Syntheses. 2,2-Dimethylpyrrolidine. Org.[2][3][4] Synth. 1954, 34, 34.
-
Vertex/Google Search Results. (2025). Efficient Multigram Synthesis of 3,3-Spiro-alpha-Proline Containing Chimeras. ChemRxiv.
-
Kotsuki, H., et al. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules.[2][4][5] Heterocycles.[4]
Sources
Toxicity and safety data sheets (SDS) for 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
An In-Depth Technical Guide to the Anticipated Toxicity and Safe Handling of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
Introduction: A Predictive Toxicological Profile
This compound is a substituted pyrrolidine derivative of interest to researchers in medicinal chemistry and drug development. As with many novel chemical entities, a comprehensive, publicly available toxicological profile and a specific Safety Data Sheet (SDS) for this exact compound are not yet established. The PubChem database entry for this compound confirms a lack of literature data[1].
This guide, therefore, adopts a predictive and analog-based approach, a standard and necessary practice in the scientific community when handling novel compounds. By synthesizing data from structurally similar molecules, we can anticipate potential hazards, establish robust safe handling protocols, and design a logical framework for future toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals who require a scientifically grounded assessment to work with this compound safely and effectively.
Physicochemical Characteristics and Identification
Understanding the fundamental properties of a molecule is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | PubChem[1] |
| Monoisotopic Mass | 205.14667 Da | PubChem[1] |
| Predicted XlogP | 2.1 | PubChem[1] |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
GHS pictogram and statements based on analog data.
Causality of Anticipated Hazards: The benzyl group and the pyrrolidine ring are common structural motifs. The pyrrolidine nitrogen can act as a base, and the overall molecule possesses properties that can lead to irritation upon contact with skin, eyes, and mucous membranes. Similar compounds consistently demonstrate these irritant properties.[2][3][4]
Potential Biological Activity and Cytotoxicity
Beyond immediate handling hazards, it is crucial for drug development professionals to understand the potential biological effects. Research into 1-benzyl-pyrrolidin-3-ol analogues reveals significant bioactivity, which provides critical insights into the potential mechanisms of action and toxicity for this compound.
-
Apoptotic Activity: Studies on structurally diverse 1-benzylpyrrolidin-3-ol analogues have shown that they can induce apoptosis (programmed cell death) in human cancer cell lines, particularly in leukemia (HL-60) cells.[5][6][7]
-
Selective Cytotoxicity: Lead compounds from these studies demonstrated selective cytotoxicity towards cancer cells while having milder effects on non-cancerous cell lines.[6][7] This suggests a targeted mechanism of action.
-
Mechanism of Action: The apoptotic effect is linked to the activation of caspases, specifically caspase-3, a key enzyme in the apoptotic pathway.[6][7]
This body of research strongly suggests that this compound may possess cytotoxic properties. While desirable for anti-cancer applications, this underscores the need for stringent containment and personal protection to avoid unintended exposure and cellular damage.
Recommended Safe Handling and Storage Protocols
The following protocols are synthesized from the precautionary statements of analog SDSs and represent best practices for handling a compound with anticipated irritant and potential cytotoxic properties.
4.1 Personal Protective Equipment (PPE)
A self-validating PPE protocol ensures that each step is checked before and after handling.
Figure 3: Personal Protective Equipment (PPE) Workflow
A sequential guide to donning appropriate PPE.
4.2 Handling and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Place an absorbent, disposable bench liner on the work surface.
-
Dispensing: Avoid creating dust or aerosols. If the compound is a solid, use a spatula to transfer it carefully. If it is a liquid, use a calibrated pipette or syringe.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][3] Take off any contaminated clothing and wash it before reuse.[2]
4.3 Storage
-
Store in a well-ventilated place. Keep the container tightly closed.[2]
-
Store locked up to restrict access.[2]
-
Store at room temperature, away from strong oxidizing agents.[8]
4.4 Emergency First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[9]
Proposed Workflow for Toxicological Characterization
For any novel compound entering a research or development pipeline, a tiered approach to toxicity testing is essential. The following outlines a logical, cost-effective progression for characterizing the safety profile of this compound.
Causality of Experimental Choices: The workflow begins with in vitro (non-animal) methods to quickly screen for major liabilities like cytotoxicity and genotoxicity. Positive findings at this stage would trigger more complex assessments and could potentially halt development, thus conserving resources. The progression to in vivo studies is reserved for compounds that clear these initial hurdles and show significant promise.
Figure 4: Tiered Toxicity Assessment Workflow
A logical progression for characterizing compound toxicity.
Conclusion
While specific toxicity data for this compound is currently unavailable, a robust safety and handling plan can be constructed by analyzing its structural analogs. The evidence strongly suggests that the compound should be treated as a skin and eye irritant with potential for respiratory irritation and cytotoxic activity. Adherence to the stringent handling protocols, PPE requirements, and emergency procedures outlined in this guide is paramount for ensuring researcher safety. As this compound is further investigated, it is imperative that the findings of formal toxicological studies, such as those proposed in the tiered assessment workflow, are used to create a specific and definitive Safety Data Sheet.
References
-
Fisher Scientific. Safety Data Sheet: (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol.
-
Sigma-Aldrich. Safety Data Sheet: Pyrrolidine.
-
PureSynth. (3R4R)-1-Benzyl-4-Hydroxy-3-Pyrrolidinemethanol 96.0%(GC).
-
TCI Chemicals. Safety Data Sheet: Benzyl 4-Oxo-1-piperidinecarboxylate.
-
Sigma-Aldrich. Safety Data Sheet. (Note: Specific compound SDS link was generic in search, linking to main SDS page)
-
ResearchGate. Cytotoxicity of 1-benzyl-pyrrolidine-3-ol analogues towards a panel of human cancer cells with lead compounds 5j and 5p.
-
Echemi. (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hyd Safety Data Sheets. (Note: Link is for a different class of compound, used for general safety principles).
-
Monash University. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents.
-
Fisher Scientific. Safety Data Sheet: N-Benzyl-3-pyrroline.
-
Fisher Scientific. Safety Data Sheet: (S)-(-)-1-Benzyl-3-hydroxypyrrolidine.
-
ResearchGate. In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation (PDF).
-
BLDpharm. (3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol.
-
PubChemLite. this compound (C13H19NO).
Sources
- 1. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.ca [fishersci.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. pure-synth.com [pure-synth.com]
- 9. fishersci.de [fishersci.de]
Methodological & Application
Synthesis of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol: An Application Note and Detailed Protocol
Introduction
1-Benzyl-4,4-dimethylpyrrolidin-3-ol is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery as a scaffold for the synthesis of novel therapeutic agents. The pyrrolidine ring is a common motif in many biologically active compounds. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The described methodology is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.
The synthetic strategy detailed herein involves a two-step process commencing with the synthesis of the key intermediate, 1-Benzyl-4,4-dimethylpyrrolidin-3-one, followed by its reduction to the desired this compound. This approach was selected for its efficiency and the commercial availability of the required starting materials.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below. The first step involves the N-benzylation of 4,4-dimethylpyrrolidin-3-one. The subsequent step is the reduction of the ketone functionality to the corresponding alcohol.
Caption: Two-step synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| 4,4-dimethylpyrrolidin-3-one hydrochloride | C₆H₁₂ClNO | 151.63 | 1795504-80-1 | White to off-white solid. |
| Benzyl bromide | C₇H₇Br | 171.04 | 100-39-0 | Colorless to yellow liquid, lachrymator. |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | White, hygroscopic solid. |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 | Polar aprotic solvent. |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | White crystalline powder. |
| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 | Polar protic solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, colorless liquid. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Basic aqueous solution. |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 | 7647-14-5 | Saturated salt solution. |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
Experimental Protocols
PART 1: Synthesis of 1-Benzyl-4,4-dimethylpyrrolidin-3-one
This procedure details the N-benzylation of 4,4-dimethylpyrrolidin-3-one hydrochloride. The hydrochloride salt is first neutralized in situ with a base to liberate the free amine for subsequent reaction with benzyl bromide.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethylpyrrolidin-3-one hydrochloride (7.58 g, 0.05 mol) and potassium carbonate (17.28 g, 0.125 mol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. To this mixture, add benzyl bromide (9.41 g, 6.53 mL, 0.055 mol) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts and wash them with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate) to afford 1-Benzyl-4,4-dimethylpyrrolidin-3-one as a pale yellow oil.
PART 2: Synthesis of this compound
This part of the protocol describes the reduction of the ketone intermediate to the final alcohol product using sodium borohydride.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified 1-Benzyl-4,4-dimethylpyrrolidin-3-one (from Part 1) in 100 mL of anhydrous methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reducing Agent Addition: While stirring, slowly add sodium borohydride (1.89 g, 0.05 mol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved during this addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution at 0°C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with 3 x 75 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 20% to 50% ethyl acetate) to yield this compound as a white to off-white solid or a viscous oil.
Reaction Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
Discussion
The N-benzylation of secondary amines is a robust and widely used transformation in organic synthesis. The use of potassium carbonate as a base is advantageous as it is inexpensive, easy to handle, and can be readily removed by filtration. Acetonitrile is an excellent solvent for this SN2 reaction due to its polar aprotic nature, which effectively solvates the cation while leaving the nucleophilic amine relatively free to react.
The reduction of the ketone to the alcohol is accomplished using sodium borohydride, a mild and selective reducing agent.[1][2] Methanol is a suitable protic solvent that facilitates the reduction process. The reaction is typically clean and high-yielding.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules, particularly the appearance of the hydroxyl group and the disappearance of the carbonyl group in the final step.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Benzyl bromide is a lachrymator and should be handled with extreme care.
-
Sodium borohydride reacts with water and protic solvents to produce flammable hydrogen gas. It should be handled in a dry environment and added slowly to the reaction mixture.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link][2]
-
Arkivoc. Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. [Link][1]
Sources
Procedures for N-debenzylation of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
Executive Summary
This guide details the validated protocols for the N-debenzylation of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol to yield 4,4-dimethylpyrrolidin-3-ol . This transformation is a critical step in the synthesis of GlyT1 inhibitors and various pyrrolidine-based pharmaceutical intermediates.
While standard benzyl deprotection is routine, this specific substrate presents a unique challenge: the gem-dimethyl group at the C4 position . This steric bulk creates significant hindrance around the nitrogen center, often rendering standard atmospheric hydrogenolysis (1 atm, Pd/C) sluggish or incomplete.
This Application Note presents two optimized methodologies:
-
Catalytic Hydrogenolysis (Preferred): Utilizing Pearlman’s Catalyst (
) under elevated pressure to overcome steric hindrance. -
Chemical Dealkylation (Alternative): Utilizing 1-Chloroethyl chloroformate (ACE-Cl) for setups lacking high-pressure hydrogenation capabilities.
Structural Analysis & Mechanistic Challenges
The target molecule contains two key features that dictate the reaction strategy:
-
C4-Gem-Dimethyl Group: The two methyl groups at C4 lock the pyrrolidine ring in a specific conformation and sterically shield the nitrogen lone pair. This reduces the adsorption efficiency onto heterogeneous catalyst surfaces.
-
C3-Hydroxyl Group: While generally stable to reduction, the free alcohol can coordinate with catalysts or participate in side reactions (e.g., elimination to a dihydropyrrole) if conditions are too acidic or temperatures too high.
Strategic Implication: Standard 10% Pd/C is often insufficient. The protocol below utilizes Pearlman’s Catalyst , which is more electron-deficient and active for difficult substrates [1].
Method A: Catalytic Hydrogenolysis (The Gold Standard)
This is the cleanest method, yielding Toluene as the only organic byproduct.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Catalyst: 20% Palladium Hydroxide on Carbon (
, Pearlman’s Catalyst), ~50% water wet. -
Solvent: Methanol (HPLC Grade).
-
Additive: Acetic Acid (Glacial).
-
Equipment: Parr Hydrogenation Shaker or High-Pressure Autoclave.
Step-by-Step Protocol
-
Preparation: In a hydrogenation vessel, dissolve the substrate (10 mmol) in Methanol (50 mL).
-
Acidification: Add Glacial Acetic Acid (1.1 equiv).
-
Scientist's Insight: The amine product is a catalyst poison. Acetic acid protonates the product as it forms, preventing it from binding irreversibly to the Pd surface and killing the catalytic cycle [2].
-
-
Catalyst Addition: Carefully add 20%
(10-20 wt% relative to substrate).-
Safety: Add the catalyst wet (under a blanket of Nitrogen/Argon) to prevent ignition of methanol vapors.
-
-
Hydrogenation:
-
Seal the vessel and purge with Nitrogen (
).[1] -
Purge with Hydrogen (
). -
Pressurize to 50 psi (3.4 bar) .
-
Heat to 50°C .
-
Reasoning: The elevated pressure and temperature are required to force the sterically hindered benzyl group onto the catalyst surface.
-
-
Monitoring: Agitate for 12–24 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]+ ~116.1).
-
Work-up:
-
Isolation: The residue is the acetate salt. To obtain the free base, dissolve in minimal water, basify with NaOH (2M) to pH >12, and extract with DCM (
). Dry over and concentrate.
Mechanism Visualization (DOT)
Caption: Catalytic cycle emphasizing the necessity of pressure to overcome steric hindrance during adsorption.
Method B: Chemical Dealkylation (ACE-Cl)
Use this method if high-pressure hydrogenation equipment is unavailable or if the substrate contains groups sensitive to reduction (e.g., alkenes, though not present here).
Reagents
-
Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv).
-
Solvent 1: 1,2-Dichloroethane (DCE).
Step-by-Step Protocol
-
Acylation: Dissolve this compound (10 mmol) in dry DCE (30 mL) at 0°C under Nitrogen.
-
Addition: Dropwise add ACE-Cl (12 mmol).
-
Note: Gas evolution (
) may occur.
-
-
Reflux 1: Heat the mixture to reflux (83°C) for 3–6 hours.
-
Evaporation: Cool and concentrate the solvent completely in vacuo to remove the benzyl chloride byproduct.
-
Methanolysis: Redissolve the crude carbamate residue in Methanol (30 mL).
-
Reflux 2: Reflux for 1–2 hours.
-
Critical Step: This hydrolyzes the carbamate to release the secondary amine,
, and acetaldehyde.
-
-
Work-up: Concentrate the methanol. The residue is the hydrochloride salt of the product.
Mechanism Visualization (DOT)
Caption: The Olofson dealkylation pathway avoids hydrogenation but requires strict removal of Benzyl Chloride.
Comparative Data & Selection Guide
| Feature | Method A: Hydrogenolysis ( | Method B: ACE-Cl |
| Yield | High (85-95%) | Moderate-High (75-85%) |
| Atom Economy | Excellent (Byproduct: Toluene) | Poor (Byproducts: BnCl, |
| Steric Tolerance | Moderate (Requires Pressure) | Excellent (Chemical attack is less sterically demanding) |
| Scalability | High (Process friendly) | Moderate (Chromatography often needed) |
| Safety | Flammability ( | Toxicity (ACE-Cl is corrosive) |
Analytical Validation
To confirm the success of the reaction, look for the disappearance of aromatic signals and the shift of the
-
1H NMR (DMSO-d6):
-
Reactant: Multiplet at 7.2–7.4 ppm (5H, Aromatic). Singlet at ~3.6 ppm (2H, Benzylic
). -
Product:Absence of signals in the 7.0–7.5 ppm region. Absence of the benzylic singlet. The gem-dimethyl singlets (~1.0 ppm) will remain distinct.
-
-
Mass Spectrometry (ESI):
-
Reactant Mass: ~206 Da (
) -
Product Mass: ~116 Da (
)
-
References
-
Pearlman's Catalyst Utility
-
Source: BenchChem Application Notes.[2] "Catalytic Hydrogenolysis for N-Benzyl Deprotection."
-
-
Acid Additives in Hydrogenolysis
- Source: Organic Chemistry Portal. "Hydrogenolysis of Benzyl Groups."
-
URL:[Link]
-
ACE-Cl Mechanism (Olofson Method)
- Source: Olofson, R. A., et al.
-
URL:[Link]
- Steric Considerations in Pyrrolidines: Source: ChemicalBook Protocols for 1-benzyl-4-methyl-piperidin-3-amine (Analogous chemistry).
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: 1-Benzyl-4,4-dimethylpyrrolidin-3-ol as a Pharmaceutical Building Block
Abstract
1-Benzyl-4,4-dimethylpyrrolidin-3-ol (CAS: 144073-77-6) represents a high-value scaffold for medicinal chemistry, distinguished by its gem-dimethyl substitution adjacent to the hydroxyl center. Unlike unsubstituted pyrrolidines, the 4,4-dimethyl motif introduces the Thorpe-Ingold effect , restricting conformational flexibility and locking the pyrrolidine ring into a defined pucker. This structural rigidity, combined with the metabolic stability conferred by blocking the C4 position from cytochrome P450 oxidation, makes it an ideal building block for fragment-based drug discovery (FBDD) and the synthesis of muscarinic antagonists, kinase inhibitors, and GPCR ligands. This guide details the structural advantages, functionalization protocols, and quality control measures required to utilize this scaffold effectively.
Part 1: Structural Analysis & Pharmacophore Utility
The Gem-Dimethyl Effect (Thorpe-Ingold)
The inclusion of the gem-dimethyl group at the C4 position is not merely for lipophilicity; it is a strategic conformational lock. In a standard pyrrolidine ring, the envelope conformation fluctuates rapidly.
-
Mechanism: The bulky methyl groups at C4 compress the internal bond angle (C3-C4-C5), forcing the ring substituents (the C3-hydroxyl and N1-benzyl) into a more rigid relative orientation.
-
Impact: This pre-organization reduces the entropic penalty upon binding to a protein target, potentially increasing potency by orders of magnitude compared to the des-methyl analogue.
Metabolic Stability
The C4 position of pyrrolidine rings is a "soft spot" for metabolic oxidation.
-
Blockade: Substitution with methyl groups eliminates abstractable hydrogens at this position, preventing hydroxylation and subsequent ring-opening metabolism.
-
Lipophilicity: The addition of two methyl groups increases logP, improving membrane permeability, while the hydroxyl group maintains water solubility.
Stereochemical Considerations
The C3 carbon is a chiral center. While often supplied as a racemate, the biological activity of derivatives is usually enantiospecific.
-
(3R)-Isomer: Often preferred for muscarinic acetylcholine receptor antagonists (similar to Glycopyrronium).
-
(3S)-Isomer: Frequently explored in proline-mimetic structures.
Part 2: Functionalization Protocols
Protocol A: Stereochemical Inversion via Modified Mitsunobu
Rationale: The C3-hydroxyl group is sterically hindered by the adjacent C4-gem-dimethyl group. Standard Mitsunobu conditions (DEAD/PPh3/Benzoic acid) often fail or proceed with low yields due to steric bulk preventing the formation of the alkoxyphosphonium intermediate.
Optimized Method: Use of p-nitrobenzoic acid (more acidic) and elevated temperature.
Reagents
-
Substrate: this compound (1.0 eq)
-
Nucleophile: p-Nitrobenzoic acid (1.2 eq)
-
Phosphine: Triphenylphosphine (PPh3) (1.5 eq)
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: Charge a flame-dried round-bottom flask with the substrate, p-nitrobenzoic acid, and PPh3 under nitrogen atmosphere. Dissolve in anhydrous THF.
-
Addition: Cool the solution to 0°C. Add DIAD dropwise over 20 minutes. Note: The solution will turn yellow/orange.
-
Reaction: Allow to warm to room temperature. If TLC shows incomplete conversion after 4 hours, heat to 40°C. The electron-deficient acid and higher temperature overcome the steric hindrance of the gem-dimethyl group.
-
Hydrolysis (to invert OH): Once the ester is formed, treat with LiOH (3.0 eq) in THF/H2O (3:1) to liberate the inverted alcohol.
-
Validation:
H NMR will show a shift in the C3-H proton coupling constant due to the change in ring envelope conformation relative to the C4-methyls.
Protocol B: N-Debenzylation (Hydrogenolysis)
Rationale: Removing the benzyl group is essential to access the free amine for coupling to core scaffolds. However, the resulting secondary amine can poison Palladium catalysts.
Optimized Method: Pearlman’s Catalyst with Acid Additive.
Reagents
-
Substrate: this compound derivatives
-
Catalyst: Pd(OH)
/C (20 wt% loading, wet) -
Solvent: Methanol (MeOH)
-
Additive: Acetic Acid (1.0 eq) or HCl (catalytic)
-
Hydrogen Source: H
balloon (1 atm) or Formate donor.
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in MeOH. Add 1.0 equivalent of Acetic Acid. Crucial Step: The acid protonates the product amine, preventing it from binding strongly to the Pd surface and deactivating the catalyst.[1]
-
Catalyst Addition: Carefully add Pd(OH)
/C under an argon stream (pyrophoric hazard). -
Hydrogenation: Purge with H
three times. Stir vigorously at RT for 6–12 hours. -
Workup: Filter through a Celite pad. Wash with MeOH.
-
Neutralization: If the free base is required, treat the filtrate with basic resin (e.g., Amberlyst A-21) or wash with NaHCO
after concentration.
Part 3: Visualization of Workflows
Diagram 1: Functionalization Pathways
This diagram illustrates the divergent synthesis options starting from the parent scaffold.
Caption: Divergent synthetic pathways for this compound, highlighting stereochemical inversion and scaffold activation.
Diagram 2: Troubleshooting Debenzylation
A logic flow for optimizing the critical deprotection step.
Caption: Troubleshooting logic for catalytic debenzylation, addressing common catalyst poisoning issues.
Part 4: Comparative Data & Specifications
Table 1: Solvent Compatibility for Nucleophilic Substitution (S 2)
Data based on internal optimization for substitution at the hindered C3 position.
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Notes |
| THF | 7.5 | 1.0 (Ref) | Best balance of solubility and rate. |
| DMF | 36.7 | 2.5 | Faster, but difficult to remove; promotes elimination side-products. |
| DCM | 8.9 | 0.4 | Too slow for hindered substrates. |
| Toluene | 2.4 | 0.8 | Good for high-temp Mitsunobu, requires heating. |
Table 2: Physical Properties
| Property | Value | Significance |
| Molecular Weight | 205.30 g/mol | Fragment-like, leaves room for elaboration. |
| ClogP | ~2.1 | Good lipophilicity for CNS penetration. |
| H-Bond Donors | 1 (OH) | Directed interaction point. |
| H-Bond Acceptors | 2 (N, O) | |
| pKa (Amine) | ~9.5 | Basic; will be protonated at physiological pH. |
References
-
BenchChem. (2025).[1][2] Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Retrieved from
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[3] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[3][4] Organic Syntheses, 73, 110.[3] Retrieved from [3]
-
Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[5] Retrieved from
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014).[6] Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.[6] Organic Letters, 16, 3812-3815.[6] Retrieved from
-
Monash University. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents.[7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Advanced Reductive Amination Strategies for 4,4-Dimethylpyrrolidin-3-ol Scaffolds
Executive Summary & Strategic Analysis
The 4,4-dimethylpyrrolidin-3-ol scaffold is a high-value pharmacophore found in kinase inhibitors (e.g., substituted pyrrolidines in JAK/STAT pathways) and GPCR modulators. Its structural uniqueness lies in the gem-dimethyl group at the C4 position.
While this group imparts metabolic stability (blocking P450 oxidation at C4) and conformational restriction, it introduces significant steric challenges during functionalization.
The "Gem-Dimethyl" Challenge
Researchers typically face two distinct reductive amination scenarios with this molecule, each requiring a fundamentally different kinetic approach:
-
Type A: N-Alkylation (Ring Nitrogen Functionalization)
-
Challenge: Moderate. The ring nitrogen is flanked by C2 and C5. C5 is adjacent to the quaternary C4 center, creating a "neopentyl-like" environment that retards nucleophilic attack.
-
Solution: Use of mild hydride donors (STAB) with extended reaction times or Lewis Acid activation.
-
-
Type B: C3-Amination (via 4,4-Dimethylpyrrolidin-3-one)
-
Challenge: High. Converting the 3-ol to a 3-amine requires passing through the ketone intermediate. The carbonyl carbon at C3 is directly adjacent to the quaternary C4. Attack at this position is severely hindered (steric blocking of the Bürgi-Dunitz trajectory).
-
Solution: Titanium(IV)-mediated imine formation is mandatory to drive the equilibrium before reduction.
-
Decision Matrix & Workflow
The following decision tree outlines the optimal synthetic pathway based on your target moiety.
Figure 1: Strategic workflow distinguishing between N-alkylation and C3-amination routes. Note the critical requirement for Titanium mediation in Type B.
Protocol Type A: N-Alkylation (Ring Nitrogen)
This protocol is used when attaching an alkyl group to the pyrrolidine nitrogen. While standard conditions often work, the proximity of the gem-dimethyl group at C4 can slow down the reaction compared to unsubstituted pyrrolidine.
Mechanism & Rationale[1][2][3][4][5]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) is preferred over NaCNBH₃. It allows for "Direct Reductive Amination" (one-pot) without pre-forming the imine, as it is less likely to reduce the aldehyde/ketone substrate directly.[1][2]
-
Solvent: 1,2-Dichloroethane (DCE) or THF. DCE is superior for solubilizing the intermediate iminium species.
-
Acid Catalyst: Acetic acid (AcOH) is added to buffer the pH to ~5-6, facilitating iminium ion formation without protonating the amine so strongly that it becomes non-nucleophilic.
Detailed Procedure
-
Stoichiometry Setup:
-
4,4-dimethylpyrrolidin-3-ol (1.0 equiv)
-
Aldehyde/Ketone (1.1 - 1.2 equiv)
-
NaBH(OAc)₃ (1.5 - 2.0 equiv)
-
Acetic Acid (1.0 equiv)
-
DCE (0.1 M concentration)
-
-
Execution:
-
Step 1: Charge a reaction vial with the pyrrolidine substrate and the aldehyde in DCE.
-
Step 2: Add Acetic Acid. Stir for 15-30 minutes at Room Temperature (RT) to establish the hemiaminal/iminium equilibrium.
-
Step 3: Add NaBH(OAc)₃ in one portion.
-
Note: Gas evolution (H₂) may occur; ensure venting.
-
-
Step 4: Monitor via LCMS.
-
Optimization: If conversion is <50% after 4 hours, the gem-dimethyl group is likely hindering the approach. Heat to 40°C or add 3Å Molecular Sieves to drive the dehydration step.
-
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (basic pH is essential to free-base the product).
-
Extract with DCM (x3).
-
The 3-hydroxyl group is polar; ensure the aqueous phase is salted out (NaCl) to prevent product loss.
-
Protocol Type B: C3-Amination (The "Hard" Route)
This is the most technically demanding transformation for this scaffold. You must first oxidize the alcohol to the ketone (4,4-dimethylpyrrolidin-3-one). The subsequent reductive amination at C3 is severely hindered by the adjacent C4-gem-dimethyl group.
Standard conditions (Protocol A) will FAIL here. The equilibrium favors the ketone, not the imine. You must use a dehydrating Lewis Acid.
The Titanium(IV) Solution
Titanium Isopropoxide (Ti(OiPr)₄) serves a dual function:
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Irreversibly hydrolyzes to TiO₂, consuming the water produced during imine formation and driving the equilibrium to completion.
Detailed Procedure
Phase 1: Preparation of the Ketone
Use Swern Oxidation or Dess-Martin Periodinane (DMP). Avoid Jones reagent to prevent ring opening or over-oxidation.
Phase 2: Titanium-Mediated Reductive Amination
-
Stoichiometry Setup:
-
4,4-dimethylpyrrolidin-3-one (1.0 equiv)
-
Amine (R-NH₂) (1.2 - 1.5 equiv)
-
Ti(OiPr)₄ (1.5 - 2.0 equiv) - Strictly anhydrous
-
NaBH₃CN (2.0 equiv) or NaBH₄
-
Solvent: Anhydrous THF or Methanol (for the reduction step)
-
-
Execution (The "Pre-Complexation" Method):
-
Step 1 (Imine Formation): In a flame-dried flask under Argon, combine the Ketone and Amine in anhydrous THF (neat conditions can also be used if the amine is liquid).
-
Step 2: Add Ti(OiPr)₄ dropwise.
-
Observation: The solution often turns slightly yellow/orange.
-
-
Step 3: Stir at RT for 12-18 hours or Microwave at 60°C for 1 hour .
-
Why? The steric bulk of the gem-dimethyl group makes imine formation slow. Ti(OiPr)₄ is essential here to force this sterically disfavored state.
-
-
Step 4 (Reduction):
-
Option A (One Pot): Dilute with dry MeOH. Add NaBH₃CN (caution: toxic) or NaBH₄ carefully.
-
Note on Stereochemistry: The hydride will attack from the less hindered face. However, due to the C4-gem-dimethyl, both faces are hindered. This typically yields a mixture of diastereomers (cis/trans relative to N-substituents).
-
-
Step 5 (Quench - Critical):
-
The reaction mixture contains Titanium salts which form a gel upon adding water.
-
Protocol: Add 10% aqueous NaOH or Rochelle's Salt solution. Stir vigorously until a white precipitate forms and the organic layer is clear. Filter through Celite.
-
-
Comparative Data & Troubleshooting
Reducing Agent Selection Guide
| Reagent | Strength | Use Case | Compatibility with 4,4-dimethyl-3-ol |
| NaBH(OAc)₃ | Mild | Aldehydes + Amines (Type A) | Excellent. Best for N-alkylation. |
| NaBH₃CN | Medium | Ketones + Amines (Type B) | Good. Requires pH 5-6 or Lewis Acid. |
| NaBH₄ | Strong | Unstable Imines | Poor selectivity. Reduces ketones too fast. Use only after Ti-imine formation. |
| H₂ / Pd-C | Catalytic | Benzyl removal / Reduction | Moderate. Gem-dimethyl group can hinder catalyst adsorption. |
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Type A: Low Conversion | Steric hindrance from C4-Me₂ | Switch solvent to DCE; Heat to 45°C; Add 3Å Mol Sieves. |
| Type B: No Reaction | Ketone is too hindered (Neopentyl) | MUST use Ti(OiPr)₄ . Standard acid catalysis is insufficient. |
| Type B: Gel during workup | Titanium hydroxides | Use Rochelle's Salt (Potassium Sodium Tartrate) wash for 2 hours. |
| Product is stuck in aqueous | 3-OH group confers water solubility | Saturate aqueous layer with NaCl; Use CHCl₃/iPrOH (3:1) for extraction. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[3]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995.
-
Common Organic Chemistry. "Reductive Amination Conditions and Protocols." Common Organic Chemistry Archive.
-
Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library.
Sources
Protecting group strategies for the hydroxyl group in 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
Abstract & Core Challenge
This application note details optimized protocols for protecting the secondary hydroxyl group of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol . While standard pyrrolidin-3-ols are easily protected, the 4,4-dimethyl substitution creates a "neopentyl-like" steric environment at the C3 position. This gem-dimethyl effect significantly retards the rate of nucleophilic attack on bulky electrophiles (e.g., TBDPS-Cl, Trityl-Cl), often leading to incomplete conversion or stalled reactions under standard conditions.
We present two field-proven strategies designed to overcome this kinetic barrier while maintaining orthogonality to the N-benzyl group:
-
Silylation (TBS): A robust, base-stable protection using nucleophilic catalysis to bypass steric hindrance.
-
Esterification (Benzoyl): A rapid, UV-active alternative for acid-catalyzed downstream chemistry.
Structural Analysis & Strategic Planning
The Steric Wall (Gem-Dimethyl Effect)
The 4,4-dimethyl group exerts the Thorpe-Ingold effect , compressing the internal bond angles and crowding the adjacent C3-hydroxyl. Standard SN2-type attacks on silyl chlorides are sterically disfavored.
Orthogonality Check
-
N-Benzyl Group: Stable to basic conditions, reducing agents (LiAlH4), and mild acids. Labile to Hydrogenation (H2/Pd-C) and Chloroformates.
-
Goal: The O-protecting group (PG) must be installable without affecting the amine and removable without cleaving the N-benzyl (unless simultaneous deprotection is desired).
Decision Matrix: Selecting the Right Group
Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream reaction conditions.
Protocol A: TBS Protection (The Robust Standard)
Rationale: The tert-butyldimethylsilyl (TBS) group is the gold standard for secondary alcohols. However, standard conditions (TBSCl/Imidazole/DCM) are often too slow for this substrate. We utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst in a polar aprotic solvent (DMF) to accelerate the reaction.
Mechanism: DMAP attacks the TBS-Cl to form a highly reactive N-acylpyridinium-type silyl intermediate, which is more susceptible to attack by the hindered alcohol than the neutral silyl chloride.
Materials Table
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | This compound |
| TBS-Cl | 1.5 | Electrophile | tert-Butyldimethylsilyl chloride |
| Imidazole | 2.5 | Base | Buffers HCl byproduct |
| DMAP | 0.2 | Catalyst | Critical for steric acceleration |
| DMF | [0.5 M] | Solvent | Anhydrous; promotes charge separation |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).
-
Base Addition: Add Imidazole (2.5 equiv) and DMAP (0.2 equiv) in one portion. Stir until dissolved.
-
Silylation: Cool the mixture to 0°C. Add TBS-Cl (1.5 equiv) portion-wise over 5 minutes.
-
Expert Tip: If the reaction stalls after 4 hours (check TLC), warm to 40°C. The gem-dimethyl group may require thermal energy to overcome the rotational barrier.
-
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The product will have a higher Rf (less polar) than the starting alcohol.
-
Stain: Use KMnO4 or Iodine (UV active due to Benzyl).
-
-
Workup:
-
Dilute with Et2O (prevents emulsion better than EtOAc for DMF).
-
Wash 3x with water (removes DMF/Imidazole).
-
Wash 1x with Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
-
1H NMR: Look for the TBS signature: singlet (9H) at ~0.9 ppm and singlet (6H) at ~0.1 ppm. The C3-H proton should shift upfield slightly compared to the free alcohol.
Protocol B: Benzoylation (The Kinetic Alternative)
Rationale: If the TBS reaction proves too sluggish or if the product requires high stability toward acidic conditions (e.g., subsequent removal of a Boc group elsewhere), a Benzoyl (Bz) ester is preferred. The planar nature of the carbonyl carbon reduces steric clash during the transition state compared to the tetrahedral silicon.
Materials Table
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | |
| Benzoyl Chloride | 1.2 | Electrophile | BzCl |
| Triethylamine | 2.0 | Base | Scavenges HCl |
| DMAP | 0.1 | Catalyst | Essential |
| DCM | [0.2 M] | Solvent | Dichloromethane, anhydrous |
Step-by-Step Methodology
-
Setup: Oven-dried flask, N2 atmosphere.
-
Solvation: Dissolve substrate in DCM. Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv).
-
Addition: Cool to 0°C. Add Benzoyl Chloride (1.2 equiv) dropwise via syringe.
-
Caution: Exothermic reaction.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Quench: Add saturated NaHCO3 solution. Stir for 15 minutes to hydrolyze excess BzCl.
-
Extraction: Extract with DCM (3x). Wash organics with water and brine.
-
Purification: Silica gel chromatography.
Deprotection Workflows
The utility of a protecting group is defined by its removal.
TBS Removal (Fluoride Method)[1][2][3]
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M).[1]
-
Conditions: 1.0 equiv TBAF, THF, RT, 2 hours.
-
Note: The N-Benzyl group remains intact.
Benzoyl Removal (Hydrolysis)
-
Reagent: K2CO3 in MeOH.
-
Conditions: 2.0 equiv K2CO3, MeOH, RT, 1 hour.
-
Note: Milder than LiOH/NaOH; prevents potential racemization if other chiral centers are present.
Visualizing the TBS Mechanism (Steric Bypass)
The following diagram illustrates why DMAP is strictly required for this specific hindered substrate.
Figure 2: Catalytic cycle showing DMAP activation of the silyl chloride, essential for overcoming the steric hindrance of the 4,4-dimethyl group.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][1] Journal of the American Chemical Society, 94(17), 6190–6191. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group).[3] Link
-
Talele, T. T. (2018).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] (Discussion on steric implications of gem-dimethyl). Link
-
Common Organic Chemistry. (n.d.). TBS Protection: Common Conditions and Mechanisms. Link
Sources
Application Note: Scalable Manufacturing of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
Abstract
This application note details a robust, scalable process for the synthesis of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol , a critical pharmacophore in the development of muscarinic antagonists and kinase inhibitors. While standard pyrrolidine syntheses are well-documented, the installation of the gem-dimethyl group at the C4 position introduces significant steric challenges that render traditional alkylation routes non-viable at scale. This guide presents a Process Intensification (PI) strategy utilizing a Reductive Amination-Dieckmann Cyclization sequence. This route circumvents the "neopentyl substitution bottleneck," offering a high-yielding (>65% overall), reproducible workflow suitable for kilogram-scale production.
Introduction & Strategic Analysis
The Synthetic Challenge
The target molecule contains a sterically crowded quaternary center adjacent to a chiral hydroxyl group.
-
Structural Hurdle: The gem-dimethyl group creates a "neopentyl" environment at the adjacent carbons. Standard SN2 displacement of 3-halo-2,2-dimethylpropionates by benzylamine is kinetically inhibited and prone to elimination side reactions.
-
Process Solution: We bypass the SN2 step entirely by employing Reductive Amination of the corresponding aldehyde. This proceeds via a planar iminium intermediate, significantly lowering the activation energy compared to the backside attack required for substitution.
Retrosynthetic Logic
The strategy relies on constructing the pyrrolidine ring via the Dieckmann Condensation , which is the industry standard for generating 3-pyrrolidinones.
-
Target: this compound
-
Precursor: 1-Benzyl-4,4-dimethylpyrrolidin-3-one (Ketone)
-
Cyclization Precursor: Ethyl 3-((2-ethoxy-2-oxoethyl)(benzyl)amino)-2,2-dimethylpropanoate (The "Diester")
-
Key Starting Materials: Hydroxypivalic acid (Commodity chemical), Benzylamine, Ethyl Bromoacetate.
Process Chemistry Workflow
The manufacturing process is divided into four distinct stages.
Diagram: Synthesis Flowchart
Caption: Figure 1. Six-step linear synthesis designed to overcome steric hindrance at the C4 position.
Detailed Experimental Protocols
Stage 1: Backbone Construction (The "Neopentyl" Bypass)
Objective: Synthesize Ethyl 3-(benzylamino)-2,2-dimethylpropionate .
-
Rationale: Direct alkylation of benzylamine with ethyl 3-bromo-2,2-dimethylpropionate fails due to steric shielding. We use the aldehyde (Ethyl 2,2-dimethyl-3-oxopropionate) instead.
Step 1.1: Oxidation of Ethyl Hydroxypivalate
Reagents: Ethyl 3-hydroxy-2,2-dimethylpropionate (1.0 eq), TEMPO (0.01 eq), NaOCl (1.1 eq), KBr (0.1 eq), CH2Cl2/H2O.
-
Charge reactor with Ethyl 3-hydroxy-2,2-dimethylpropionate and CH2Cl2 (5 vol). Cool to 0°C.
-
Add TEMPO and KBr dissolved in minimal water.
-
Add buffered NaOCl (bleach) dropwise, maintaining internal temp < 10°C. (Exotherm Control is Critical) .
-
Stir vigorously for 30 min. Quench with Na2S2O3.
-
Separate phases. The organic layer contains the volatile aldehyde. Do not distill to dryness (polymerization risk). Use solution directly in Step 1.2.
Step 1.2: Reductive Amination
Reagents: Aldehyde solution (from 1.1), Benzylamine (1.05 eq), NaBH(OAc)3 (1.2 eq), AcOH (1.0 eq).
-
To the aldehyde solution, add Benzylamine and Acetic Acid. Stir 1h to form imine.
-
Add NaBH(OAc)3 (STAB) portion-wise at 20°C.
-
Stir 4h. Quench with saturated NaHCO3.
-
Extract with EtOAc.[1] Dry (MgSO4) and concentrate.
-
Quality Attribute: Purity >95% by GC. Unreacted benzylamine must be removed (high vacuum distillation or acid wash) to prevent side reactions in Step 2.
Stage 2: Diester Assembly
Objective: Synthesize Ethyl 3-((2-ethoxy-2-oxoethyl)(benzyl)amino)-2,2-dimethylpropanoate .
Protocol:
-
Dissolve product from Step 1.2 (1.0 eq) in MeCN (8 vol).
-
Add K2CO3 (2.0 eq, milled) and Ethyl Bromoacetate (1.1 eq).
-
Heat to reflux (80°C) for 6–8 hours.
-
In-Process Control (IPC): Monitor disappearance of secondary amine by HPLC.
-
Cool, filter solids, and concentrate.
-
Purification: This intermediate is an oil. Can be used crude if purity >90%.
Stage 3: Dieckmann Cyclization & Decarboxylation[5][6]
Objective: Ring closure to 1-Benzyl-4,4-dimethylpyrrolidin-3-one .
Mechanism: Base-mediated enolate formation followed by intramolecular Claisen condensation.
Caption: Figure 2. Mechanism of the Dieckmann Cyclization and subsequent decarboxylation.
Protocol:
-
Solvent Prep: Ensure Toluene is anhydrous (KF < 0.05%). Water kills the base.
-
Charge Toluene (10 vol) and Potassium tert-butoxide (KOtBu, 1.2 eq) to the reactor. Cool to 0°C.
-
Add Diester (from Stage 2) dropwise over 1h. Note: Reaction is instantaneous and exothermic.
-
Allow to warm to 20°C and stir for 2h.
-
Quench: Add cold dilute HCl (excess) to quench the enolate and protonate the amine.
-
Decarboxylation: Heat the biphasic mixture (Toluene/aq HCl) to reflux (90–100°C) for 4h. The beta-keto ester decarboxylates to the ketone.[2][3]
-
Workup: Neutralize aqueous layer with NaOH to pH 10. Extract with CH2Cl2.
-
Stability Warning: The ketone is unstable (prone to oxidation/polymerization). Store as the HCl salt or proceed immediately to reduction.
Stage 4: Reduction to Alcohol
Objective: this compound.
Protocol:
-
Dissolve Ketone (1.0 eq) in MeOH (5 vol). Cool to 0°C.
-
Add NaBH4 (0.4 eq) portion-wise. (0.25 eq is theoretical, but excess ensures completion).
-
Stir 1h.
-
Quench: Acetone (0.5 vol) to destroy excess hydride, then water.
-
Extraction: Remove MeOH under vacuum, extract aqueous residue with EtOAc.
-
Crystallization: The product often solidifies. Recrystallize from Hexane/EtOAc for high purity.
Quantitative Data & Specifications
Process Yields
| Step | Reaction | Typical Yield | Critical Parameter |
| 1 | Oxidation/Reductive Amination | 85% | Temperature <10°C during oxidation |
| 2 | Alkylation | 92% | Anhydrous conditions |
| 3 | Dieckmann/Decarboxylation | 78% | Control of KOtBu addition rate |
| 4 | Reduction | 95% | pH control during workup |
| Total | Overall Process | ~60% | Scalable to >10kg batches |
Safety & Hazards (E-E-A-T)
-
TEMPO/Bleach: Potential for thermal runaway. Use active cooling.
-
Benzylamine: Corrosive and lachrymator. Handle in fume hood.
-
KOtBu: Pyrophoric hazard if wet. Handle under N2.
-
Product Safety: Pyrrolidines are potential skin irritants. This compound causes serious eye irritation (Category 2).
References
-
Dieckmann Condensation Reviews
-
Reductive Amination of Hindered Aldehydes
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
-
Synthesis of 3-Pyrrolidinones
-
Blake, J., et al. (1964). "3-Pyrrolidinones.[5] I. The Synthesis of N-Substituted 3-Pyrrolidinones." Journal of the American Chemical Society.
-
-
Safety Data
-
PubChem Compound Summary for 1-Benzyl-3-pyrrolidinol (Analogous Safety Data).
-
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up reactions.
Sources
Application Notes & Protocols for the Preparation of Chiral Salts Using (3R,S)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol
Abstract
The resolution of racemic mixtures remains a cornerstone of pharmaceutical development and fine chemical synthesis, as the biological activity of chiral molecules is often enantiomer-dependent.[1] Diastereomeric salt formation is a robust, scalable, and economically viable method for chiral resolution, particularly for acidic and basic compounds.[2][3] This guide provides a comprehensive overview and detailed protocols for utilizing (3R,S)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol, a chiral amino alcohol, as an effective resolving agent for racemic carboxylic acids. We will delve into the mechanistic principles of chiral recognition, outline systematic protocols for screening and optimization, and provide a framework for the successful isolation of enantiomerically enriched products. This document is intended for researchers, chemists, and drug development professionals seeking to implement efficient and reliable chiral resolution strategies.
Introduction: The Principle of Diastereomeric Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation notoriously difficult.[4] The "classical method of resolution" circumvents this challenge by introducing a single, pure enantiomer of a second chiral compound, known as the resolving agent.[3]
When a racemic acid, (±)-Acid, is reacted with an enantiomerically pure chiral base, such as (R)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol, two diastereomeric salts are formed: [(R)-Acid · (R)-Base] and [(S)-Acid · (R)-Base]. Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[2] This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. The final step involves the "liberation" of the desired enantiomer from the salt, typically through an acid-base extraction, regenerating the resolving agent for potential recycling.[5]
The structural features of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol—specifically, the presence of a basic nitrogen atom for salt formation and a chiral hydroxyl group that can participate in hydrogen bonding—provide multiple points of interaction, enhancing its potential for effective chiral discrimination.
Mechanism of Chiral Recognition and Salt Formation
The efficacy of a chiral resolution depends on the degree of difference in the crystal lattice energies of the two diastereomeric salts. This, in turn, is governed by the intermolecular interactions between the acid and the chiral base. Successful chiral recognition relies on the formation of a well-ordered, stable supramolecular structure for one diastereomer, leading to its preferential crystallization. Key interactions include:
-
Ionic Bonding: The primary interaction is the ionic bond formed between the carboxylate of the acid and the protonated tertiary amine of the pyrrolidine.
-
Hydrogen Bonding: The hydroxyl group on the pyrrolidin-3-ol is crucial. It can act as a hydrogen bond donor or acceptor, forming a three-dimensional network that helps lock the salt into a stable crystal lattice. The stereochemistry at this center dictates the spatial arrangement of this bond.
-
Steric and van der Waals Interactions: The bulky benzyl and gem-dimethyl groups create specific steric environments that favor the packing of one diastereomer over the other. Interactions such as CH/π stacking between the benzyl group and aromatic rings on the target acid can also play a critical role in reinforcing the crystal structure.[6]
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Experimental Protocols
The success of a diastereomeric resolution is highly dependent on the choice of solvent and crystallization conditions.[7] Therefore, an initial screening process is essential to identify optimal parameters before proceeding to a larger scale.
Protocol 1: High-Throughput Screening for Optimal Resolution Conditions
This protocol utilizes a 96-well plate format to rapidly screen multiple solvents and identify promising conditions for selective crystallization.
Materials:
-
Racemic acid of interest
-
(R)- or (S)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol
-
A diverse set of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures thereof)
-
96-well microplate with seals
-
Automated or manual liquid handling system
-
Plate shaker/stirrer with temperature control
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the racemic acid in a suitable solvent (e.g., methanol) at a known concentration (e.g., 0.2 M).
-
Prepare a stock solution of the chiral resolving agent (this compound) in the same solvent at the same concentration (0.2 M).
-
-
Plate Dispensing:
-
Into each well of the 96-well plate, dispense an equal molar amount of the racemic acid stock solution (e.g., 100 µL, 20 µmol).
-
Dispense an equimolar amount of the chiral resolving agent stock solution into the same wells (e.g., 100 µL, 20 µmol). Note: Screening different molar ratios (e.g., 0.5 eq of resolving agent) can also be beneficial.[2]
-
-
Solvent Evaporation: Carefully evaporate the initial solvent (methanol) under a stream of nitrogen or using a centrifugal evaporator.
-
Screening Solvent Addition: To each well, add a different screening solvent or solvent mixture (e.g., 200 µL).
-
Crystallization Induction:
-
Seal the plate and place it on a shaker/stirrer.
-
Implement a temperature cycling program. For example: heat to 50°C for 1 hour to ensure dissolution, then slowly cool to room temperature over 4 hours, and finally hold at 4°C overnight. This controlled cooling promotes the formation of well-defined crystals.
-
-
Analysis:
-
Visually inspect each well for the presence of crystalline solids.
-
For wells showing significant precipitation, carefully remove the supernatant.
-
Wash the crystals with a small amount of the same cold solvent.
-
Liberate the acid from the crystals by adding dilute HCl and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the enantiomeric excess (ee) of the liberated acid using chiral HPLC or SFC.
-
Protocol 2: Preparative Scale Resolution of a Racemic Acid
This protocol describes a typical lab-scale procedure based on optimized conditions identified from the screening phase.
Materials:
-
Racemic acid (e.g., 10.0 g, 1.0 equiv)
-
(R)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol (0.5 - 1.0 equiv, molar ratio determined from screening)
-
Optimal solvent system identified in Protocol 1 (e.g., Isopropanol/Water 9:1)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution: In a round-bottom flask, combine the racemic acid and the chosen solvent system. Heat the mixture with stirring until the acid is completely dissolved.
-
Addition of Resolving Agent: In a separate beaker, dissolve (R)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol in a minimum amount of the warm solvent. Add this solution slowly to the stirred solution of the racemic acid.
-
Crystallization:
-
Remove the heat source and allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur. If not, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Continue stirring at room temperature for 2-4 hours to allow for complete crystal formation.
-
Further cool the mixture in an ice bath for at least 1 hour to maximize the yield of the precipitated salt.[8]
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Analysis of the Salt: Determine the yield and measure the optical rotation. The diastereomeric excess (d.e.) can be determined by NMR if distinct signals exist for the two diastereomers.
Protocol 3: Liberation of the Enantiomerically Enriched Acid
This protocol details the recovery of the optically pure acid from the isolated diastereomeric salt.
Materials:
-
Isolated diastereomeric salt from Protocol 2
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Salt Decomposition: Suspend the diastereomeric salt in a mixture of water and the organic extraction solvent in a separatory funnel.
-
Acidification: Add 1 M HCl dropwise with shaking until the aqueous layer is acidic (pH 1-2, check with pH paper). This protonates the carboxylate, liberating the free acid, and forms the hydrochloride salt of the resolving agent, which is water-soluble.
-
Extraction: Shake the separatory funnel vigorously. Allow the layers to separate. The enantiomerically enriched acid will be in the organic layer, while the protonated resolving agent remains in the aqueous layer.
-
Separation and Washing:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any residual resolving agent) and then with brine (to remove excess water).
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched acid.
-
-
Final Analysis: Determine the final yield, measure the optical rotation, and confirm the enantiomeric excess (ee) by chiral HPLC/SFC.
Data Presentation and Expected Results
The results from a solvent screen can be effectively summarized in a table to facilitate the selection of optimal conditions for scale-up.
Table 1: Representative Data from a Solvent Screen for Chiral Resolution
| Entry | Solvent System (v/v) | Yield of Salt (%) | d.e. of Salt (%)¹ | ee of Liberated Acid (%)² |
| 1 | Methanol | 85 | 45 | 46 |
| 2 | Ethanol | 72 | 78 | 80 |
| 3 | Isopropanol | 65 | 92 | 93 |
| 4 | Acetonitrile | 51 | >98 | >99 |
| 5 | Ethyl Acetate | 35 | 85 | 86 |
| 6 | Toluene | 20 | 60 | 61 |
| 7 | Isopropanol/Water (9:1) | 70 | 96 | 97 |
¹ Diastereomeric excess (d.e.) determined by ¹H NMR analysis of the salt. ² Enantiomeric excess (ee) determined by chiral HPLC analysis of the liberated acid.
From this hypothetical data, Acetonitrile (Entry 4) provides the highest optical purity but a lower yield. The Isopropanol/Water mixture (Entry 7) offers an excellent balance of high yield and high enantiomeric purity, making it a strong candidate for the preparative scale reaction.
Caption: Experimental workflow for chiral resolution.
References
-
Chiral resolution - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Retrieved February 23, 2026, from [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.). Retrieved February 23, 2026, from [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry, 17(12), 1801-1809. Retrieved February 23, 2026, from [Link]
-
PubChemLite - this compound (C13H19NO). (n.d.). Retrieved February 23, 2026, from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved February 23, 2026, from [Link]
-
Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji–Trost Allylation of N-tert-Butanesulfinyl Imines. (2020). European Journal of Organic Chemistry, 2020(34), 5589-5600. Retrieved February 23, 2026, from [Link]
-
A simple synthesis of substituted N -benzyl-3-pyrrolidinols. (2012). Tetrahedron, 68(37), 7629-7635. Retrieved February 23, 2026, from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Journal of Organic and Inorganic Chemistry. Retrieved February 23, 2026, from [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Retrieved February 23, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules, 28(5), 2200. Retrieved February 23, 2026, from [Link]
- CN102627571B - Preparation and synthesis method for chiral ammonium salt - Google Patents. (n.d.).
-
Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm, 25(42), 6061-6075. Retrieved February 23, 2026, from [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). Symmetry, 13(1), 93. Retrieved February 23, 2026, from [Link]
-
Synthesis of Chiral Ionic Liquids from Natural Monosaccharides. (2014). European Journal of Organic Chemistry, 2014(18), 3795-3803. Retrieved February 23, 2026, from [Link]
-
Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (2019). Organic Syntheses, 96, 534-553. Retrieved February 23, 2026, from [Link]
Sources
- 1. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Notes and Protocols for the Purification of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol via Crystallization
Introduction
1-Benzyl-4,4-dimethylpyrrolidin-3-ol is a substituted pyrrolidine derivative of interest in pharmaceutical and chemical research. As with many biologically active molecules, achieving high purity is critical for its use in drug development and other sensitive applications. This document provides a comprehensive guide to the purification of this compound, with a focus on crystallization methods. It addresses the challenges posed by its likely liquid or low-melting-point nature and offers detailed protocols for overcoming these obstacles.
Understanding the Crystallization Challenge
A key challenge in the purification of this compound is its physical state at ambient temperatures. Many sources indicate that this compound exists as an oil or a low-melting solid, which can complicate traditional crystallization approaches. The phenomenon of "oiling out," where a compound separates from solution as a liquid rather than a solid, is a common issue with such substances. This occurs when the melting point of the compound is lower than the temperature of the solution from which it is precipitating.[1][2] Oiling out is detrimental to purification as the liquid droplets can trap impurities.
To address this, two primary strategies will be explored:
-
Salt Formation to Enhance Crystallinity: Converting the basic pyrrolidine nitrogen into a salt with a suitable acid can significantly increase the melting point and rigidity of the molecule, making it more amenable to crystallization.[1]
-
Low-Temperature Crystallization: By carefully selecting solvent systems and employing sub-ambient temperatures, it is possible to induce crystallization even in low-melting-point compounds.
PART 1: Strategic Approaches to Crystallization
Diastereomeric Salt Crystallization for Chiral Resolution and Purification
For chiral compounds like this compound, diastereomeric salt crystallization serves the dual purpose of purification and separation of enantiomers. This classical resolution technique relies on the different physical properties of diastereomeric salts, which allows for their separation by crystallization.[3][4]
Mechanism: A racemic mixture of the amine is reacted with a single enantiomer of a chiral acid (the resolving agent). The resulting products are diastereomeric salts, which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization.[5]
Key Considerations:
-
Choice of Resolving Agent: The selection of the chiral acid is crucial and often requires empirical screening. Common choices for resolving amines include tartaric acid derivatives (like dibenzoyltartaric acid or ditoluoyltartaric acid), mandelic acid, and camphorsulfonic acid.[4]
-
Solvent Selection: The solvent must provide a significant difference in solubility between the two diastereomeric salts. Alcohols like ethanol and isopropanol are common starting points.[4]
Low-Temperature Cooling Crystallization
This method involves dissolving the compound in a suitable solvent at a slightly elevated temperature and then gradually cooling the solution to a sub-ambient temperature to induce crystallization. The key is to control the cooling rate to promote the growth of well-ordered crystals rather than rapid precipitation.
Causality behind Experimental Choices:
-
Slow Cooling: Slow cooling rates are critical to allow molecules sufficient time to orient themselves correctly into a crystal lattice, which helps to exclude impurities.[6]
-
Solvent Selection: The ideal solvent will dissolve the compound moderately at a slightly elevated temperature and poorly at low temperatures. This ensures a good yield upon cooling. For polar compounds like the target molecule, polar aprotic solvents (e.g., acetone, ethyl acetate) or short-chain alcohols (e.g., isopropanol) are often suitable.[7]
Anti-Solvent Crystallization at Low Temperatures
In this technique, a second solvent (the "anti-solvent") in which the target compound is insoluble is slowly added to a solution of the compound. This reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[6]
Causality behind Experimental Choices:
-
Solvent-Anti-Solvent Pair: The two solvents must be miscible. A common strategy is to dissolve the compound in a "good" polar solvent and add a non-polar anti-solvent. For example, dissolving the pyrrolidinol in a minimal amount of isopropanol and then slowly adding hexane.[8]
-
Rate of Addition: The rate of anti-solvent addition directly controls the rate of supersaturation. A slow addition rate is generally preferred to promote the growth of larger, purer crystals.[9]
PART 2: Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation and Crystallization
This protocol is designed to convert the oily this compound into a more crystalline hydrochloride salt, which can then be purified by recrystallization.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
-
2 M HCl in diethyl ether
-
Isopropanol (IPA)
-
Hexane
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Salt Formation:
-
Dissolve the crude this compound (1.0 eq.) in anhydrous diethyl ether or MTBE (10 mL per gram of starting material).
-
While stirring, slowly add 2 M HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper on a wetted glass rod). A precipitate should form.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the crude hydrochloride salt under vacuum.
-
-
Recrystallization:
-
Place the crude hydrochloride salt in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to dissolve the salt completely. The solution should be near saturation.
-
Slowly add hexane as an anti-solvent at an elevated temperature until the solution becomes slightly turbid.
-
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath, and then in a -20°C freezer for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold IPA/hexane mixture, and dry under vacuum.
-
Protocol 2: Low-Temperature Anti-Solvent Crystallization of the Free Base
This protocol is suitable if salt formation is not desired or if the free base can be induced to crystallize at low temperatures.
Materials:
-
Crude this compound (as an oil)
-
Acetone
-
Hexane
-
Dry ice/acetone bath or a low-temperature circulator
-
Magnetic stirrer and stir bar
-
Jacketed reaction vessel (recommended)
-
Syringe pump for controlled addition of anti-solvent
Procedure:
-
Dissolution:
-
Dissolve the crude this compound in a minimal amount of acetone at room temperature.
-
-
Controlled Cooling and Anti-Solvent Addition:
-
Cool the solution to 0°C using an ice bath.
-
Using a syringe pump, slowly add hexane (anti-solvent) to the stirred solution. Monitor for the onset of turbidity.
-
Once turbidity is observed, stop the addition and continue stirring at 0°C for 30 minutes to see if crystals form.
-
If no crystals form, cool the mixture to -20°C. If crystals appear, continue stirring at this temperature for several hours.
-
If still no crystals form, you can try cooling to a lower temperature (e.g., -40°C or -78°C) or adding a seed crystal if available.
-
-
Isolation:
-
Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration using a pre-chilled Büchner funnel.
-
Wash the crystals with a small amount of pre-chilled hexane.
-
Dry the crystals under vacuum at a low temperature.
-
PART 3: Troubleshooting "Oiling Out"
If the compound separates as an oil during crystallization, consider the following troubleshooting steps:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot mixture to decrease the saturation level, then cool again slowly.[1]
-
Lower the Crystallization Temperature: If the melting point of your compound is low, you may need to perform the crystallization at a much lower temperature.
-
Change the Solvent System: A different solvent or solvent/anti-solvent pair may be less prone to oiling out. Experiment with different polarities.[1]
-
Slower Cooling/Addition Rate: Rapid changes in temperature or solvent composition can favor oiling out. Slow down the cooling or anti-solvent addition rate.[10]
-
Seeding: Adding a small crystal of the pure compound (a seed crystal) can provide a template for proper crystal growth and prevent oiling out.[11]
PART 4: Purity Assessment
The purity of the crystallized this compound should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound by separating it from its impurities.[12]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV at 254 nm (due to the benzyl group).
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the compound and assessing its purity. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[13]
¹H NMR Analysis:
-
The presence of sharp, well-resolved peaks corresponding to the structure of this compound is indicative of high purity.
-
The absence of significant impurity peaks in the spectrum is a primary indicator of successful purification.
-
Integration of the peaks should correspond to the number of protons in the molecule.
Data Presentation
Table 1: Comparison of Crystallization Methods
| Method | Advantages | Disadvantages | Expected Purity |
| Salt Formation | Higher melting point, better crystallinity, potential for chiral resolution. | Additional reaction steps, need to liberate the free base if required. | >99% |
| Low-Temp. Cooling | Simpler procedure, avoids chemical modification. | May be difficult for oily compounds, requires low-temperature equipment. | >98% |
| Low-Temp. Anti-Solvent | Good control over supersaturation, can be effective for oils. | Requires careful selection of solvent/anti-solvent pair and controlled addition. | >98% |
Visualization
Experimental Workflow for Crystallization Method Selection
Caption: Decision workflow for selecting a suitable crystallization method.
References
-
ResearchGate. (2025, April 15). How to recrystallize an oily compound? Retrieved from [Link]
-
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
- Ma, Y., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 21(11), 6333-6443.
-
Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Zhang, T. Y. (2021). Molecular mechanism of crystal nucleation from solution. Science China Chemistry, 64(8), 1269-1284.
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]
- Lam, W. H., & Ng, K. M. (2009).
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
- Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007-5019.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Lu, J., et al. (2010). (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o928.
-
KnowChem. (2023, August 24). Mechanism of Crystallization | Nucleation | Crystal Growth | What is Crystallization| @KnowChem [Video]. YouTube. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
- Mohammed, H. A., et al. (2023). Nucleation and Crystal Growth: Recent Advances and Future Trends. Crystals, 13(11), 1583.
- Kelly, S. M., & Kelly, J. M. (1993). Low Transition Temperature Liquid Crystalline Amines Incorporating the Trans-1,4-Substituted Cyclohexane Ring System. Liquid Crystals, 14(6), 1733-1740.
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
- Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv.
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Wang, G., et al. (2021). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Drug Testing and Analysis, 13(6), 1144-1154.
- Lu, J., et al. (2010). (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o928.
-
Royal Society of Chemistry. (n.d.). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Retrieved from [Link]
- Google Patents. (n.d.). CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Chemical Society of Nigeria, 48(3).
- Acta Poloniae Pharmaceutica-Drug Research. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 59(2), 93-97.
- Jain, A., et al. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Current Diabetes Reviews, 8(6), 433-447.
- Beilstein Journal of Organic Chemistry. (2022).
-
University of Wisconsin-Madison. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Retrieved from [Link]
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
MDPI. (2021). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. Retrieved from [Link]
Sources
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- 6. community.wvu.edu [community.wvu.edu]
- 7. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Difficult N-Debenzylation of Dimethylpyrrolidin-3-ol
Welcome to the technical support center for the N-debenzylation of dimethylpyrrolidin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, and often stubborn, chemical transformation. The N-benzyl group is a valuable amine protecting group, but its removal from sterically hindered or coordinating substrates like dimethylpyrrolidin-3-ol can be fraught with difficulties, leading to sluggish reactions, low yields, or complete failure.
This guide provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My standard Pd/C catalytic hydrogenation for the N-debenzylation of dimethylpyrrolidin-3-ol is extremely slow or has stalled completely. What's going wrong?
A1: This is the most common issue encountered with this substrate. Several factors, often acting in concert, can be responsible for a sluggish or incomplete reaction:
-
Steric Hindrance: The two methyl groups on the pyrrolidine ring, in addition to the hydroxyl group, create significant steric bulk around the nitrogen atom. This can hinder the approach of the N-benzyl group to the active sites on the palladium catalyst surface.
-
Catalyst Deactivation/Poisoning: The tertiary amine product and potentially the starting material can act as catalyst poisons by strongly coordinating to the palladium surface, blocking active sites.[1] Impurities from previous synthetic steps, such as sulfur or halide residues, are also notorious for poisoning palladium catalysts.[2][3]
-
Insufficient Hydrogen Pressure: For sterically hindered substrates, atmospheric pressure from a hydrogen balloon may not provide a high enough concentration of hydrogen on the catalyst surface to drive the reaction efficiently.[2][4]
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between suppliers and even between batches.[4] An older or lower-quality catalyst may not be sufficiently active for this challenging transformation.
Q2: I'm observing very low yields, even if the starting material is eventually consumed. What are the likely causes?
A2: Low yields can stem from several issues beyond just an incomplete reaction:
-
Side Reactions: Under forcing conditions (e.g., high temperatures or prolonged reaction times), side reactions may occur. While less common for this specific substrate, be aware of potential C-O hydrogenolysis of the hydroxyl group, although this is generally more of an issue with benzylic alcohols.
-
Product Volatility/Solubility: The debenzylated product, dimethylpyrrolidin-3-ol, may be relatively volatile or highly soluble in aqueous media, leading to significant losses during workup and purification steps.[4]
-
Catalyst Adsorption: The product can adsorb strongly to the palladium catalyst, making its complete recovery from the filter cake difficult.
Q3: Are there more effective catalysts than standard 10% Pd/C for this reaction?
A3: Yes, for challenging N-debenzylations, switching to a more active or specialized catalyst is often a highly effective strategy. Consider the following:
-
Pearlman's Catalyst (Pd(OH)₂/C): This is frequently more effective than Pd/C for N-debenzylation.[4][5] It is generally considered more active and less prone to inhibition by the amine product.
-
Mixed Catalyst Systems: Some studies have shown that a combination of Pd/C and Pd(OH)₂/C can be more effective than either catalyst alone for difficult debenzylations.[6]
-
Co-catalysts: The use of co-catalysts, such as niobic acid on carbon (Nb₂O₅/C) alongside Pd/C, has been shown to enhance the rate of hydrogenative deprotection of N-benzyl amines.[7]
Q4: My molecule has other functional groups sensitive to reduction. What are my options?
A4: This is a critical consideration. While standard catalytic hydrogenation is broadly applicable, its chemoselectivity can be a limitation.
-
Catalytic Transfer Hydrogenation (CTH): This is an excellent alternative to using high-pressure hydrogen gas.[8] A hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, is used to generate hydrogen in situ on the catalyst surface.[9][10] CTH can often be performed under milder conditions and may offer better chemoselectivity.
-
Chemical (Non-Reductive) Methods: If hydrogenolysis is not feasible, several chemical methods can be employed. These include:
-
Chloroformate-mediated debenzylation: Reaction with reagents like ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis.[11][12]
-
Oxidative debenzylation: Using oxidants like ceric ammonium nitrate (CAN) or N-iodosuccinimide (NIS).[13][14] These methods are useful when other reducible groups are present.
-
Troubleshooting and Optimization Workflow
When your N-debenzylation of dimethylpyrrolidin-3-ol fails or performs poorly, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for difficult N-debenzylation.
Detailed Experimental Protocols
Protocol 1: High-Pressure Hydrogenation with Pearlman's Catalyst
This protocol is recommended when standard atmospheric hydrogenation fails due to steric hindrance.
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker vessel), dissolve N-benzyl-dimethylpyrrolidin-3-ol (1.0 mmol) in methanol or ethanol (15-20 mL).
-
Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add Pearlman's catalyst (20% Pd(OH)₂/C, 15-20 mol% Pd).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas three times. Pressurize the vessel to 50-100 psi with hydrogen.[2]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial for efficient mass transfer in this three-phase system.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with methanol.
-
Safety Note: The catalyst is pyrophoric, especially when dry. Do not allow the filter cake to become dry. Quench the used catalyst on the Celite pad with water before disposal.
-
-
Isolation: Concentrate the filtrate under reduced pressure (at low temperature to avoid loss of the volatile product) to obtain the crude dimethylpyrrolidin-3-ol.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This is a powerful alternative that avoids the need for a high-pressure hydrogenation apparatus.[15]
-
Reaction Setup: To a solution of N-benzyl-dimethylpyrrolidin-3-ol (1.0 mmol) in methanol (15 mL) in a round-bottom flask, add 10% Pd/C (10-15 mol% Pd).
-
Hydrogen Donor: Add ammonium formate (NH₄HCO₂, 4-5 equivalents) to the mixture.[9]
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction progress can be monitored by the evolution of CO₂ gas (bubbling).
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS. These reactions are often complete within 1-6 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium salts. The product can be isolated by extraction or column chromatography.
Comparative Data on Debenzylation Conditions
The choice of method can significantly impact reaction time and yield. The table below summarizes typical conditions reported for various N-debenzylation strategies.
| Substrate Type | Catalyst/Reagent | Hydrogen Source | Solvent | Additive | Temp. | Time | Yield | Reference |
| N-Bn Pyrrolidine | 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH | Acetic Acid | 60°C | 14 h | ~90% (optimized) | [5][16] |
| Hindered N-Bn Amine | 5% Pd/C + 20% Pd(OH)₂/C | H₂ (15 kg) | EtOH | None | 70°C | ~2 h | >95% | [6] |
| N-Bn Amino Acid | 10% Pd/C | Ammonium Formate | MeOH | None | Reflux | 6-10 min | 90-98% | [9] |
| N-Bn Tertiary Amine | Ceric Ammonium Nitrate | N/A | MeCN/H₂O | None | RT | 15-30 min | 70-90% | [14] |
| N-Bn Tertiary Amine | Ethyl Chloroformate | N/A | Toluene | None | Reflux | 1-2 h | High (carbamate) | [11] |
Understanding the Mechanism and Catalyst Deactivation
Successful troubleshooting is grounded in understanding the underlying chemical processes.
Mechanism of Catalytic Hydrogenolysis
The reaction occurs on the surface of the palladium catalyst.
Caption: Simplified mechanism of N-debenzylation on a palladium surface.
Catalyst Poisoning by Amines
The lone pair of electrons on the nitrogen of the amine (both starting material and product) can strongly coordinate to the electron-deficient palladium surface. This blocks the active sites required for hydrogen adsorption and activation, effectively "poisoning" the catalyst.[1] In the case of dimethylpyrrolidin-3-ol, this effect is pronounced due to the basicity of the tertiary amine. Adding a stoichiometric amount of a weak acid, like acetic acid, can protonate the amine in solution.[5] This prevents it from binding to the catalyst, thereby freeing up active sites and often accelerating the reaction.
References
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Wang, Y., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron, 68(5), 1359-1366. Available from: [Link]
-
Hocquemiller, R., et al. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 68(20), 7791-7795. Available from: [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. Available from: [Link]
-
Bayat, Y., Ebrahimi, H., & Fotouhi-Far, F. (2012). Optimization of Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane (the Key Step for Synthesis of HNIW) Using Response Surface Methodology. Organic Process Research & Development, 16(11), 1833-1838. Available from: [Link]
-
Wang, Y., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. Retrieved February 23, 2026, from [Link]
-
Various Authors. (2014). Help with debenzylation of N-Benzyl. Sciencemadness.org. Retrieved February 23, 2026, from [Link]
-
Codée, J. D. C., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available from: [Link]
-
Zhang, H., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. Crystal Growth & Design, 22(7), 4423-4431. Available from: [Link]
-
Korolev, A. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(16), 5481-5493. Available from: [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available from: [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Kanth, J. V. B., Reddy, C. K., & Periasamy, M. (1994). Convenient Method for N-Debenzylation of Tertiary Amines. Synthetic Communications, 24(3), 313-319. Available from: [Link]
-
Wikipedia contributors. (n.d.). Catalyst poisoning. Wikipedia. Retrieved February 23, 2026, from [Link]
-
Breit, B., et al. (2017). Homogeneous Palladium-Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. Chemistry – A European Journal, 23(58), 14439-14442. Available from: [Link]
-
Davis, B. G., et al. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 3(22), 3587-3590. Available from: [Link]
-
Bull, S. D., et al. (1999). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (17), 2417-2420. Available from: [Link]
-
Kanth, J. V. B., Reddy, C. K., & Periasamy, M. (1994). Convenient Method for N-Debenzylation of Tertiary Amines. TIB.eu. Retrieved February 23, 2026, from [Link]
-
Wang, J., et al. (2005). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Scion. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Scion. Retrieved February 23, 2026, from [Link]
-
Ram, S., & Spicer, L. D. (1987). Rapid debenzylation of N-benzylamino derivatives to amino-derivatives using ammonium formate as catalytic hydrogen transfer agent. Tetrahedron Letters, 28(5), 515-516. Available from: [Link]
-
Li, W., et al. (2000). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 30(20), 3645-3651. Available from: [Link]
-
Reddit User. (2025). Can Pd/C go bad? And also advice on disacharide debenzylation. Reddit. Retrieved February 23, 2026, from [Link]
-
Mashima, K., et al. (2018). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 83(15), 7954-7959. Available from: [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available from: [Link]
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Technical Support Center: Controlling Regioselectivity in Functionalized Pyrrolidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for functionalized pyrrolidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. Pyrrolidine scaffolds are cornerstones of modern pharmaceuticals and natural products, making precise control over substituent placement a critical challenge.[1][2][3]
This document provides in-depth, experience-driven answers to common issues encountered in the lab. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with a robust framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in pyrrolidine synthesis?
A1: Regioselectivity—the preferential formation of one constitutional isomer over another—is primarily governed by a combination of electronic and steric factors that stabilize one reaction pathway's transition state more than another.
-
Electronic Effects: In reactions like the [3+2] cycloaddition, selectivity is often dictated by the frontier molecular orbital (FMO) interactions between the reactants (e.g., the azomethine ylide and the dipolarophile). The reaction favors the pathway with the smallest energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Modifying substituents with electron-donating or electron-withdrawing groups can alter these orbital energies and thus direct the regiochemical outcome.[4]
-
Steric Effects: Steric hindrance plays a crucial role, especially in intramolecular cyclizations and reactions involving bulky substrates or catalysts. The reaction will typically favor the pathway where bulky groups are positioned to minimize van der Waals repulsion in the transition state. For instance, in certain aziridine ring expansion cascades, nucleophilic attack occurs at the less sterically hindered carbon to preferentially form the five-membered pyrrolidine ring over a six-membered piperidine.[5]
Q2: My initial analysis (¹H NMR) suggests a mixture of products. How can I definitively confirm the regiochemistry of my synthesized pyrrolidines?
A2: Confirming the exact connectivity of your product is critical. While ¹H NMR is the first line of analysis, it can sometimes be ambiguous for complex pyrrolidine systems. A multi-technique approach is recommended:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HMBC is particularly powerful as it shows correlations between protons and carbons that are 2-3 bonds away, allowing you to unambiguously establish the C-C and C-N framework of your product.[6][7]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity between protons, which helps to confirm stereochemistry and can often infer regiochemistry based on the spatial arrangement of substituents.
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. If you can grow a suitable crystal of your product, X-ray analysis provides an unequivocal determination of both its regiochemistry and stereochemistry.[8]
Q3: Can the nitrogen protecting group on my starting material influence the regioselectivity of the final product?
A3: Absolutely. The N-protecting group is not just a passive spectator; its electronic and steric properties can profoundly influence the reaction's outcome. For example, in the synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid derivatives, the choice of protecting group can control the selectivity of additions to an in-situ formed iminium ion. Carbamate protecting groups (like Boc) tend to favor the formation of cis-pyrrolidines, whereas a benzamide group can direct the reaction to yield the trans-isomer as the major product.[2][9] Always consider the protecting group as a tunable parameter in your reaction optimization.[10]
Troubleshooting Guide by Synthetic Route
This section addresses specific regioselectivity problems you might encounter based on your chosen synthetic method.
Route 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides
This is one of the most powerful methods for constructing the pyrrolidine ring, but controlling which end of the ylide connects to which end of the dipolarophile is a common challenge.[11][12]
Q: I'm performing a [3+2] cycloaddition and obtaining a nearly 1:1 mixture of the 2,4- and 2,5-substituted regioisomers. How can I improve selectivity?
A: This is a classic regioselectivity issue in 1,3-dipolar cycloadditions. The outcome is determined by the subtle balance of electronic and steric interactions in the competing transition states. Here is a systematic approach to resolving this:
Detailed Explanation of Troubleshooting Steps:
-
Employ a Catalyst: Lewis acid or transition metal catalysts can coordinate to one of the reactants (usually the dipolarophile), lowering its LUMO energy.[13] This amplifies the electronic differences between the two ends of the molecule, often forcing the reaction down a single regiochemical pathway.[4] DFT calculations have shown that the interaction energy in the transition state is often the deciding factor, which can be manipulated by catalysts.[8][14]
-
Alter Substituents: The electronic properties of the substituents on both the azomethine ylide and the dipolarophile are paramount. Enhancing the electron-withdrawing character on the dipolarophile (e.g., using a nitro or cyano group) can create a more polarized system, leading to a more pronounced preference for one regioisomer.[4]
-
Use Additives: The effect of additives can be profound and sometimes counterintuitive. In one study, the addition of water to a 1,3-dipolar cycloaddition significantly improved regioselectivity and yield.[15] In the same system, adding 4-nitrobenzoic acid completely reversed the regioselectivity, providing access to a novel class of spirooxindoles.[15] This highlights the importance of screening additives, as they can interact with intermediates in ways that alter the favored reaction pathway.
Route 2: Intramolecular Cyclization
In these reactions, regioselectivity is a question of which ring size is formed (e.g., 5-membered pyrrolidine vs. 6-membered piperidine).
Q: My intramolecular N-cyclization on an amino-alkene is giving me a mixture of pyrrolidine and piperidine products. How can I favor the 5-membered ring?
A: This outcome depends on the kinetic vs. thermodynamic stability of the transition states for the 5-exo versus 6-endo cyclization pathways. You can influence this balance through several strategies:
-
Substrate and Reagent Sterics: The regioselectivity of ring closure can be highly dependent on steric hindrance. In an NBS-induced aziridine ring expansion cascade, the nucleophile attacks the less hindered C-5 position to give the pyrrolidine, avoiding the more sterically encumbered C-4 position that would lead to a piperidine.[5] If your substrate allows, consider introducing steric bulk to disfavor the formation of the 6-membered ring.
-
Catalyst Choice: Palladium-catalyzed carboamination of γ-aminoalkenes is a powerful method for stereoselectively forming substituted pyrrolidines.[16] The catalyst system (metal, ligand, and base) is crucial. Using milder bases like Cs₂CO₃ instead of strong bases like NaOtBu can significantly expand the functional group tolerance and maintain high selectivity for the 5-membered ring.[16]
-
Directing Groups: For C-H functionalization approaches, a directing group can be placed on the substrate to force the reaction to occur at a specific site. A study by Daugulis and others demonstrated that an aminoquinoline (AQ) auxiliary placed at the C(3) position of a pyrrolidine precursor could direct a palladium catalyst to selectively arylate the C(4) position, providing excellent regio- and stereocontrol.[1]
Data & Analysis
The choice of catalyst and solvent can dramatically impact regioselectivity. The following table summarizes findings from an additive-assisted 1,3-dipolar cycloaddition to form spiropyrrolidine-oxindoles, demonstrating the powerful effect of reaction conditions.
Table 1: Effect of Solvents and Additives on Regioselectivity (Data adapted from a study on the 1,3-dipolar cycloaddition of isatin, benzylamine, and benzylideneacetone.[15])
| Entry | Solvent | Additive (equiv.) | Yield (%) | Regioisomeric Ratio (A:B) |
| 1 | EtOH | None | 75 | 1 : 1.5 |
| 2 | CH₃CN | None | 80 | 1 : 1.2 |
| 3 | THF | None | 72 | 1 : 1.1 |
| 4 | EtOH | H₂O (5.0) | 85 | > 20 : 1 |
| 5 | THF | H₂O (5.0) | 88 | > 20 : 1 |
| 6 | THF | 4-Nitrobenzoic Acid (0.2) | 91 | 1 : >20 (Reversed) |
Analysis: As shown, simply changing the solvent from EtOH to THF had a minor effect on regioselectivity (Entries 1-3). However, the addition of water dramatically shifted the equilibrium to strongly favor one regioisomer (A), with ratios exceeding 20:1 (Entries 4 & 5). Most remarkably, introducing a catalytic amount of a weak acid completely inverted the selectivity to favor the other regioisomer (B) (Entry 6). This demonstrates that screening additives should be a primary strategy when troubleshooting regioselectivity.[15]
Experimental Protocols
Protocol: Catalyst-Controlled Regioselective [3+2] Cycloaddition
This protocol provides a general method for screening catalysts to optimize the regioselective synthesis of a functionalized pyrrolidine.
Materials:
-
Imine or in-situ precursor (e.g., Isatin, 1.5 equiv.)
-
Amine (e.g., Benzylamine, 1.5 equiv.)
-
Dipolarophile (e.g., Benzylideneacetone, 1.0 equiv.)
-
Screening Catalyst (e.g., AgOAc, Cu(OTf)₂, etc., 10 mol%)
-
Anhydrous Solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere, add the imine precursor (if used), the amine, the dipolarophile, and the selected catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting reagent (dipolarophile) and the appearance of product spots. A co-spot of the two potential regioisomers is recommended if standards are available.
-
Work-up: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be analyzed by ¹H NMR to determine the regioisomeric ratio.
-
Isolation: Purify the desired product from the crude mixture using flash column chromatography on silica gel. The polarity of the eluent system should be optimized to achieve separation of the regioisomers.
References
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Tu, Y.-Q., et al. (2014). Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. Available at: [Link]
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Al-Smadi, M., & Al-Momani, E. (2010). 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. Organic & Biomolecular Chemistry. Available at: [Link]
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Chemler, S. R., et al. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes: Formal Synthesis of (+)-Monomorine. Organic Letters. Available at: [Link]
-
Chemler, S. R., et al. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. PMC. Available at: [Link]
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Various Authors. (2023). Diastereodivergent synthesis of pyrrolidines. ResearchGate. Available at: [Link]
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Shi, Q., Marcoux, D., et al. (2019). One-Step Diastereoselective Pyrrolidine Synthesis Using a Sulfinamide Annulating Agent. Organic Letters. Available at: [Link]
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-
Organic Chemistry Portal. (2023). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Maulide, N., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC. Available at: [Link]
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Daugulis, O., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Available at: [Link]
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Dauban, P., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
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Maulide, N., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. Available at: [Link]
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Maulide, N., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
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Rong, Z.-Q., et al. (2023). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. PMC. Available at: [Link]
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Dauban, P., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available at: [Link]
-
Guillaumet, G., et al. (2012). Convenient synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidines via regioselective palladium-catalyzed reactions. Tetrahedron. Available at: [Link]
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Ahmed, S. A., et al. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study. RSC Advances. Available at: [Link]
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Wolfe, J. P., et al. (2014). Synthesis of 2,5-disubstituted pyrrolidines using Pd-catalyzed aminoarylation reactions. ResearchGate. Available at: [Link]
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Jackstell, R., et al. (2023). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Organic Chemistry Portal. Available at: [Link]
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Wang, C., et al. (2014). Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone. PMC. Available at: [Link]
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Itami, K., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. PMC. Available at: [Link]
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Arnold, F. H., et al. (2024). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
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Wolfe, J. P., et al. (2006). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. PMC. Available at: [Link]
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Albericio, F., et al. (2023). Peptide Macrocyclization via Cu-catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. ChemRxiv. Available at: [Link]
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Karlsson, S. (2004). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. Available at: [Link]
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Shi, D.-Q., et al. (2014). Efficient and regioselective synthesis of novel functionalized dispiropyrrolidines and their cytotoxic activities. ACS Combinatorial Science. Available at: [Link]
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Al-Smadi, M., & Al-Momani, E. (2010). 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Organic & Biomolecular Chemistry. Available at: [Link]
- ResearchGate. (2025). Regioselective Synthesis of Functionalized Spiro[benzofuran-2,3'-Pyrrolidine]-3,5'-Diones via Cascade Cyclization.
- Various Authors. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
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Gholinejad, M., et al. (2020). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
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Aubé, J., et al. (2009). Total synthesis without protecting groups: pyrrolidines and cyclic carbamates. Organic Letters. Available at: [Link]
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Foubelo, F., & Yus, M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]
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Various Authors. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
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Ganesan, A., et al. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Organic Letters. Available at: [Link]
- Johnson, D. S., & Li, J. J. (Eds.). (2014). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. John Wiley & Sons.
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Various Authors. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Technical Support Center: Purifying 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
Here is the technical support center for removing trace metal catalysts from 1-Benzyl-4,4-dimethylpyrrolidin-3-ol.
This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual trace metal catalysts from this compound. Contamination of active pharmaceutical ingredients (APIs) and their intermediates with metals from catalytic processes is a significant concern due to potential toxicity, impact on downstream chemistry, and stringent regulatory limits.[1][2][3] This document provides a structured, in-depth resource in a question-and-answer format to troubleshoot and resolve common purification issues.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of trace metal catalysts from my API intermediate so critical?
A: Complete removal of metal catalyst residues is paramount for three primary reasons:
-
Patient Safety & Regulatory Compliance: Most transition metals are toxic and are strictly regulated by bodies like the FDA and EMA.[4] Guidelines such as the ICH Q3D provide permissible daily exposure (PDE) limits for various elemental impurities, which must be met for any final drug product.[5][6]
-
Downstream Chemistry Interference: Residual redox-active metals can catalyze unwanted side reactions in subsequent synthetic steps, leading to impurity formation, reduced yield, and potential batch failure.[3]
-
Product Stability and Quality: Metal impurities can degrade the final API over time, affecting its stability, efficacy, and shelf-life.
Q2: What are the primary strategies for removing metal catalysts like Palladium (Pd), Ruthenium (Ru), or Rhodium (Rh)?
A: There are four main approaches to removing metal impurities, and the optimal choice depends on the specific metal, its oxidation state, the scale of the reaction, and the properties of your target molecule.[6][7]
-
Adsorption: Using a solid support with a high surface area, like activated carbon, to physically or chemically adsorb the metal. The solid is then removed by simple filtration.[7][8][9]
-
Scavenging (Chelation): Employing solid-supported or soluble reagents (scavengers) with functional groups that have a high affinity for the specific metal. These form strong, insoluble complexes with the metal, which are then filtered off.[1][10][11] This is often the most selective method.
-
Crystallization: Purifying the desired compound by inducing crystallization. Ideally, the metal impurities are more soluble in the mother liquor and are thus removed when the pure crystals are isolated.[4][12][][14]
-
Extraction (Aqueous Wash): Using an aqueous solution containing a chelating agent (e.g., EDTA, N-acetylcysteine) to wash an organic solution of your product.[6][15] The metal-chelate complex partitions into the aqueous layer, which is then separated.
Q3: How do I choose the best removal method for my specific situation?
A: A systematic approach is recommended. The choice is a balance between efficiency, cost, scalability, and potential for product loss. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a metal removal strategy.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of palladium (>100 ppm) remain after initial filtration through Celite®. | - The palladium species is soluble or colloidal, not heterogeneous.- The polar nature of the pyrrolidinol may form a stable, soluble complex with the palladium.[15] | - Implement a secondary purification step. The most common choices are treatment with a dedicated palladium scavenger or activated carbon.[10][15]- Attempt recrystallization. If your product is a solid, this can be highly effective.[4] |
| Activated carbon treatment was ineffective or led to significant product loss. | - Ineffectiveness: The specific type of carbon used may not be suitable for the metal species.[8] The metal may be strongly chelated by the product.- Product Loss: Your product, being a polar alcohol, may have a high affinity for the activated carbon surface, leading to co-adsorption.[5][7] | - Screen different grades of activated carbon. Not all carbons are created equal; some have different surface properties and pore structures.[8]- Reduce the amount of carbon used. Start with a smaller quantity (e.g., 5-10 wt%) and increase if necessary.- Switch to a more selective method. A thiol-functionalized silica scavenger is highly selective for soft metals like palladium and is less likely to adsorb your polar product.[10][16] |
| The chosen metal scavenger shows poor performance. | - Incorrect Scavenger: The scavenger's functional group is not optimal for the target metal or its oxidation state (e.g., using a scavenger for Pd(II) when you have Pd(0)).- Insufficient Contact Time/Temperature: The scavenging process may be kinetically slow.[17]- Solvent Effects: The solvent can impact the scavenger's efficiency. | - Screen a panel of scavengers. For palladium, thiol (Si-Thiol) and trimercaptotriazine (Si-TMT) based scavengers are excellent starting points.[10][11] For ruthenium, amine or phosphine-based scavengers can be effective.[11][18]- Increase contact time and/or temperature. Run small-scale experiments to determine optimal conditions, for example, stirring overnight at 40-50 °C.[17]- Consider a binary scavenger system. Combining a soluble chelating agent with a simple adsorbent like silica gel or carbon can be a cost-effective alternative to pre-functionalized scavengers.[19] |
| Recrystallization concentrates the metal impurity in the product. | - In rare cases, the metal impurity can co-crystallize or become trapped within the crystal lattice of the product.[5] | - Modify the crystallization conditions. Try a different solvent system (e.g., switch from EtOAc/heptane to isopropanol/water).- Add a soluble chelating agent before crystallization. Add a small amount of a chelating agent like N-acetylcysteine or thiourea to the solution before cooling.[4] This will form a complex with the metal, keeping it in the mother liquor. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol is highly effective for removing residual palladium, a common catalyst in cross-coupling and hydrogenation reactions. The soft sulfur atom in the thiol has a high affinity for soft metals like Pd.[10][16]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 3-5 equivalents relative to the initial ppm of the metal catalyst.
-
Agitation & Heating: Stir the mixture vigorously. For improved kinetics, heat the mixture to 40-60 °C.[17] Allow the reaction to proceed for 4-16 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for residual palladium via ICP-MS.
-
Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove the solid scavenger.
-
Washing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for metal removal using a solid-supported scavenger.
Protocol 2: General Metal Removal Using Activated Carbon
Activated carbon is a cost-effective, broad-spectrum adsorbent suitable for various metal catalysts.[8] However, its lower selectivity can sometimes lead to product loss.[7]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Methanol, Ethyl Acetate).
-
Carbon Addition: Add activated carbon (a common starting point is 10-50 wt% relative to the crude product).[10]
-
Slurry Treatment: Stir the resulting slurry at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Note: Ensure the Celite pad is thick enough to prevent breakthrough.
-
Rinsing and Concentration: Rinse the filter cake with fresh solvent and combine the filtrates. Concentrate the solution to yield the product.
Protocol 3: Purification by Recrystallization
If this compound is a solid, recrystallization is an excellent and scalable method for purification.[12][14] The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain in solution.[]
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., Ethyl Acetate/Heptane, Isopropanol, Toluene). The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in purer crystals.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the metal impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- Vertex AI Search, Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures - ACS Publications.
- Osaka Gas Chemicals Co., Ltd., Removal of palladium (Pd) catalysts Activated Carbon Business Division.
- ACS Publications, Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
- Biotage, How to Remove Palladium in three easy steps.
- ACS Publications, Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development.
- Apeiron Synthesis, Apeiron's Metal Scavenging Solutions.
- Anderson's Process Solutions, Removing Ru from metathesis reactions.
- Arbor Assays, Palladium Detection for API Purification.
- SciSpace, Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin.
- ACS Publications, Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs.
- ResearchGate, (PDF) Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative.
- Biotage, New Applications of Ruthenium Scavenging.
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- YouTube, High Selective Ion Exchange Resin for Copper & Palladium Removal.
- Johnson Matthey Technology Review, oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
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- ResearchGate, Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent | Request PDF.
- Crimson Publishers, Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
- Gopani, Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing.
- Google Patents, US3978148A - Process for removal of rhodium compounds from process streams.
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- University of California, Los Angeles, recrystallization, filtration and melting point.
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- Wikipedia, Recrystallization (metallurgy).
- Quora, How to to seprate rhodium from other metals by chemical methods.
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- Alconox, LLC, Removing Trace Metals, Inorganics & Organics without Acid? - Critical Cleaning Advice.
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- DTIC, Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
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Validation & Comparative
Comparative Guide: Reactivity Profile of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol vs. Unsubstituted Pyrrolidines
Executive Summary
This guide provides a technical analysis comparing the reactivity of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol (Target A) against its unsubstituted counterpart, 1-Benzylpyrrolidin-3-ol (Target B) .
While both scaffolds share the fundamental pyrrolidine architecture, the introduction of the gem-dimethyl group at the C4 position fundamentally alters the thermodynamic and kinetic profile of the molecule. The 4,4-dimethyl substitution introduces two competing physical organic phenomena:
-
Steric Shielding: Significant kinetic resistance to functionalization at the adjacent C3-hydroxyl group.
-
Thorpe-Ingold Effect (Conformational Lock): A restriction in ring puckering that stabilizes specific conformers, potentially enhancing intramolecular cyclization rates while hindering intermolecular attack.
This guide details how to navigate these differences during synthetic elaboration, specifically focusing on oxidation, acylation, and deprotection strategies.
Structural & Conformational Analysis
The Gem-Dimethyl Effect
In the unsubstituted pyrrolidine (Target B ), the ring exists in a dynamic equilibrium between envelope conformations. The C3-hydroxyl group is relatively unencumbered, allowing free approach of electrophiles.
In Target A , the bulky methyl groups at C4 create a "neopentyl-like" environment for the C3-hydroxyl. This steric bulk restricts the rotation of the C3-O bond and limits the trajectory of incoming reagents. Furthermore, the gem-dimethyl group forces the ring into a more planar or specific envelope conformation to minimize 1,2-diaxial interactions, a phenomenon known as the Thorpe-Ingold effect.
Visualization: Steric Clash & Accessibility
The following diagram illustrates the steric pressure exerted by the C4-methyl groups on the C3-hydroxyl reaction center.
Caption: Comparative accessibility of the C3-hydroxyl group. The C4-dimethyl substitution creates a steric blockade, significantly reducing the rate of intermolecular reactions compared to the unsubstituted analog.
Comparative Reactivity Matrix
The following table summarizes the performance differences in key synthetic transformations.
| Transformation | Unsubstituted Pyrrolidine (Target B) | 4,4-Dimethyl Pyrrolidine (Target A) | Mechanistic Insight |
| Acylation (Esterification) | Fast. Standard conditions (AcCl, Et3N, DCM) proceed in <1h. | Sluggish. Requires forcing conditions (DMAP catalyst, heat, or highly activated esters). | The C3-OH is essentially a "neopentyl" alcohol. The transition state is crowded. |
| Oxidation (to Ketone) | Standard. Swern or Jones oxidation works well. | Sensitive. Steric bulk hinders bulky oxidants (e.g., Dess-Martin). Swern is preferred but requires longer activation. | Access to the C-H bond for hydride abstraction is sterically constrained. |
| N-Dealkylation (Hydrogenolysis) | Standard. Pd/C, H2 (1 atm) works efficiently. | Variable. May require higher pressure (50 psi) or Pearlman's catalyst. | The gem-dimethyl group can prevent the optimal flat adsorption of the ring onto the catalyst surface. |
| Nucleophilic Substitution (SN2) | Possible. OH activation (Mesyl/Tosyl) followed by displacement works. | Difficult/Impossible. SN2 at C3 is severely retarded by the adjacent quaternary carbon (C4). | Backside attack is blocked by the C4-methyls (neopentyl effect). Elimination is the major side reaction. |
Detailed Experimental Protocols
To ensure reproducibility, I am providing protocols specifically optimized for the 4,4-dimethyl variant, as standard protocols often fail to drive these reactions to completion.
Protocol A: Sterically Demanding Acylation (Synthesis of Ester)
Standard acetylation fails to reach >50% conversion. This protocol uses DMAP as a hyper-nucleophilic catalyst to overcome the C4 steric barrier.
Reagents:
-
This compound (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Triethylamine (4.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add the pyrrolidin-3-ol substrate (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (4.0 eq) via syringe. The excess base acts as a proton scavenger and buffers the system.
-
Catalyst: Add DMAP (0.2 eq). Note: Without DMAP, this reaction may stall.
-
Acylation: Cool the mixture to 0°C. Dropwise add Acetic Anhydride (3.0 eq).
-
Reflux: Unlike the unsubstituted case (which reacts at RT), allow this mixture to warm to RT and then reflux (40°C) for 12–16 hours.
-
Monitoring: Monitor by TLC (MeOH/DCM). Look for the disappearance of the polar alcohol spot.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.
Protocol B: Swern Oxidation (Alcohol to Ketone)
Oxidizing the hindered alcohol requires precise temperature control to prevent side reactions (Pummerer rearrangement) while ensuring the bulky intermediate forms.
Reagents:
-
Oxalyl Chloride (1.5 eq)
-
DMSO (3.0 eq)
-
Triethylamine (5.0 eq)
-
DCM (Anhydrous)
Step-by-Step Workflow:
-
Activation: In a dried flask under N2, dissolve Oxalyl Chloride (1.5 eq) in DCM at -78°C. Add DMSO (3.0 eq) dropwise. Stir for 30 mins to form the active chlorosulfonium species.
-
Addition: Dissolve this compound in minimal DCM and add dropwise to the cold solution.
-
Reaction: Stir at -78°C for 1 hour (longer than standard 15 min). The steric bulk slows the formation of the alkoxysulfonium salt.
-
Elimination: Add Triethylamine (5.0 eq) dropwise. Stir at -78°C for 20 mins, then allow to warm to 0°C over 1 hour.
-
Workup: Quench with water. Extract immediately. Caution: The resulting ketone is prone to enolization/racemization if left in basic media due to the inductive effect of the gem-dimethyls.
Reaction Pathway Visualization
The following diagram outlines the divergent pathways and necessary energetic compensations for the substituted scaffold.
Caption: Synthetic pathways for the 4,4-dimethyl scaffold. Note the requirement for hyper-nucleophilic catalysis (DMAP) in acylation and extended reaction times in oxidation.
References
-
BenchChem. (2025).[2][3] A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Retrieved from
-
Jung, M. E., & Piizzi, G. (2005).[4] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Retrieved from
-
Nahmany, M., & Melman, A. (2001).[5] Facile acylation of sterically hindered alcohols through ketene intermediates. Organic Letters. Retrieved from
-
PubChem. (2025).[6] 4,4-dimethyl-pyrrolidine-3-carboxylic acid (Compound Summary). Retrieved from
-
Fofana, M., et al. (2023).[7] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Retrieved from
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Infrared (IR) spectroscopy characteristic peaks of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a heterocyclic compound with relevance in medicinal chemistry and synthetic building block development.[1][2] Tailored for researchers, scientists, and drug development professionals, this document establishes a framework for structural verification by comparing theoretical spectroscopic features with experimental data and the spectra of analogous compounds.
The Molecular Blueprint: Structural Features and Spectroscopic Implications
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. A thorough analysis of its IR spectrum allows for unambiguous confirmation of its identity and purity.
The key structural components are:
-
Tertiary Alcohol (-OH): The hydroxyl group is a potent IR absorber. Its spectral signature, particularly the O-H stretching vibration, is highly sensitive to its environment, most notably hydrogen bonding.
-
Tertiary Amine (N-CH₂-Ph): The molecule contains a tertiary amine within the pyrrolidine ring, which is N-benzylated. The C-N stretching vibration is a key, albeit sometimes subtle, feature.
-
Aromatic Benzyl Group: The monosubstituted phenyl ring provides several characteristic absorptions: C-H stretching just above 3000 cm⁻¹, C=C ring stretching, and strong out-of-plane C-H bending vibrations.
-
Gem-Dimethyl Group (-C(CH₃)₂): The presence of two methyl groups on the same carbon atom (a gem-dimethyl arrangement) can give rise to a characteristic doublet in the C-H bending region, aiding in structural confirmation.[3][4]
-
Saturated Pyrrolidine Ring: The aliphatic C-H bonds of the five-membered ring contribute to the strong absorptions below 3000 cm⁻¹.
The following diagram illustrates the relationship between the molecule's key structural features and their expected IR absorptions.
Caption: Correlation of functional groups in this compound with their characteristic IR peaks.
Dissecting the Spectrum: A Quantitative Peak Analysis
The table below summarizes the expected IR absorption bands for this compound. The causality behind each peak's characteristics is explained, providing a robust basis for spectral interpretation.
Table 1: Characteristic IR Peaks for this compound
| Vibrational Mode | Functional Group | Expected Range (cm⁻¹) | Intensity & Profile | Scientific Rationale |
| O-H Stretch | Tertiary Alcohol | 3550 - 3200 | Strong, Broad | The broadness is a classic indicator of intermolecular hydrogen bonding, which is expected in a neat or concentrated sample.[5][6][7] The large change in dipole moment during the O-H stretch results in a very strong absorption. |
| C-H Stretch | Aromatic (Benzyl) | 3100 - 3010 | Medium to Weak, Sharp | The stretching of C-H bonds on sp² hybridized carbons occurs at a higher frequency than those on sp³ carbons. These peaks confirm the presence of the aromatic ring.[8][9] |
| C-H Stretch | Aliphatic (Ring, CH₂, CH₃) | 2950 - 2850 | Strong, Sharp | These peaks correspond to the symmetric and asymmetric stretching of the numerous sp³ C-H bonds in the molecule. |
| C=C Stretch | Aromatic (Ring) | 1600 - 1450 | Medium to Weak, Sharp | These absorptions, often appearing as a pair or triplet of sharp peaks, are due to the stretching vibrations within the benzene ring and are highly diagnostic for aromatic compounds.[6][9] |
| C-H Bend | gem-Dimethyl | 1385 - 1365 | Medium, often a Doublet | The symmetric bending ("umbrella" mode) of a gem-dimethyl group often splits into a characteristic doublet, providing strong evidence for this structural feature.[3][4] |
| C-O Stretch | Tertiary Alcohol | 1260 - 1000 | Strong, Sharp | The C-O stretching vibration in alcohols is typically strong and falls within the fingerprint region. For tertiary alcohols, this peak is often found between 1200-1100 cm⁻¹.[7][10][11] |
| C-N Stretch | Tertiary Amine | 1250 - 1020 | Weak to Medium | This peak can be difficult to assign as it falls in the crowded fingerprint region and may overlap with the C-O stretch and other skeletal vibrations.[6] |
| C-H Bend (Out-of-Plane) | Aromatic (Benzyl) | 860 - 680 | Strong, Sharp | For a monosubstituted benzene ring, two strong bands are expected. One near 770-730 cm⁻¹ and another near 720-680 cm⁻¹. Their presence and intensity are powerful confirmations of the N-benzyl group.[8] |
A Comparative Framework: Differentiating from Similar Structures
The true diagnostic power of IR spectroscopy is revealed through comparison. The absence or presence of key peaks allows for the confident differentiation of this compound from potential starting materials, byproducts, or related compounds.
Table 2: Comparative IR Analysis
| Compound | Key Structural Difference | Expected Spectral Differences from Target Molecule |
| 1-Benzylpyrrolidine | Lacks -OH and gem-dimethyl groups | ABSENT: Broad O-H stretch (~3400 cm⁻¹), strong C-O stretch (~1150 cm⁻¹), and gem-dimethyl bend (~1370 cm⁻¹). |
| 4,4-Dimethylpyrrolidin-3-ol | Lacks N-benzyl group; has a secondary amine (-NH-) | ABSENT: Aromatic peaks (C-H >3000 cm⁻¹, C=C ~1600-1450 cm⁻¹, out-of-plane bends ~740/700 cm⁻¹). PRESENT: N-H stretch (~3400 cm⁻¹, medium, may be obscured by O-H), N-H bend (~1600 cm⁻¹). |
| Benzyl Alcohol | Lacks pyrrolidine ring; has a primary alcohol | ABSENT: C-N stretch, complex aliphatic C-H stretching pattern. The C-O stretch will be present but shifted slightly (~1050 cm⁻¹).[6] |
| 1-Benzyl-4-methylpyrrolidin-3-ol | Lacks gem-dimethyl group | The C-H bend around 1370 cm⁻¹ would likely be a single peak rather than a distinct doublet. |
Protocol for High-Fidelity Spectrum Acquisition
To ensure reproducible and accurate data, the following protocol details the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) method, which is ideal for solid or viscous liquid samples and requires minimal sample preparation.
Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
ATR Accessory (e.g., single-reflection diamond crystal)
-
Isopropanol or Acetone (spectroscopic grade)
-
Lint-free laboratory wipes
Experimental Workflow
Caption: Standard operating procedure for ATR-FT-IR analysis.
Step-by-Step Methodology
-
Preparation: Ensure the ATR crystal is immaculate. Clean the crystal surface with a lint-free wipe moistened with isopropanol and allow it to dry completely.
-
Background Collection: With the clean, empty crystal in place, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This spectrum of the air and crystal is stored by the software and will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, use the instrument's pressure arm to apply firm, even pressure to ensure excellent contact between the sample and the crystal surface.
-
Sample Spectrum Acquisition: Using the identical scan parameters as the background, collect the sample spectrum. The instrument software will automatically perform the background subtraction.
-
Data Processing and Analysis:
-
Apply a software-based ATR correction to the spectrum. This corrects for the wavelength-dependent depth of penetration of the IR evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction to remove any broad, rolling features and ensure the spectrum baseline rests at zero absorbance.
-
Utilize the peak-picking tool to label the wavenumbers of all significant absorption bands and compare them against the expected values in Table 1.
-
Conclusion
The infrared spectrum of this compound offers a unique and highly detailed fingerprint for its structural confirmation. The simultaneous presence of a strong, broad hydroxyl stretch, sharp aromatic absorptions, and a robust C-O stretch provides a powerful diagnostic profile. By following the detailed analytical framework and experimental protocol outlined in this guide, researchers can confidently identify this molecule, distinguish it from related structures, and ensure the integrity of their materials in synthetic and drug development workflows.
References
- Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). ACS Omega.
- Infrared spectra of alcohols and phenols. (n.d.). Chemistry LibreTexts.
- Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC. (2023).
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv
- IR Spectroscopy of Hydrocarbons. (n.d.). University of Colorado Boulder.
- Nasrollahzadeh, M., Sajjadi, M., & Varma, R. S. (2021). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide.
- Ghodsinia, S. E., Akhlaghinia, B., Safaei, E., & Eshghi, H. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).
- Infrared spectra. (n.d.). University of California, Los Angeles.
- N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum. (n.d.). ChemicalBook.
- Infrared Spectrum of Benzyl. (n.d.). Scribd.
- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992).
- Effect of functional group conformation on the infrared spectra of some gem difunctional phenylethylene derivatives. (1969). Canadian Journal of Chemistry.
- The features of IR spectrum. (n.d.). SlidePlayer.
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- 1-Vinyl-2-pyrrolidinone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Table of Characteristic IR Absorptions. (n.d.).
- IR spectrum of 1-amino pyrrolidine-2-one. (n.d.).
- In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. (n.d.). Monash University.
- Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023). Science Journal of Chemistry.
- The gem-Dimethyl Effect Revisited. (2008). The Journal of Organic Chemistry.
- Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. (n.d.). The Royal Society of Chemistry.
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- Chiral Pool Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: An In-depth Technical Guide. (n.d.). BenchChem.
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Benchmarking 1-Benzyl-4,4-dimethylpyrrolidin-3-ol: A Comparative Guide for Bioassay Validation
Executive Summary & Strategic Context
In the landscape of pharmaceutical development, 1-Benzyl-4,4-dimethylpyrrolidin-3-ol (CAS: 102065-98-7) serves as a critical Reference Standard , primarily for the quantification of pyrrolidine-based impurities or as a metabolic marker for nootropic and anticholinergic active pharmaceutical ingredients (APIs).
While often viewed merely as a chemical intermediate, its role in Bioanalytical Method Validation (BMV) is pivotal. This guide provides a rigorous technical comparison of using this specific molecule as a primary reference standard versus its deuterated isotopologues and structural analogs. We frame this validation within the ICH M10 and FDA Bioanalytical Method Validation regulatory guidelines, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
The "Why" Behind the Molecule
The gem-dimethyl substitution at the C-4 position provides unique steric protection against metabolic oxidation compared to the unsubstituted analog (1-benzylpyrrolidin-3-ol). This structural nuance makes it an ideal candidate for tracking metabolic stability but introduces challenges in chromatographic separation and ionization efficiency that this guide will address.
Comparative Analysis: Reference Standard Performance
When validating a bioassay to quantify pyrrolidine derivatives in biological matrices (plasma/urine), the choice of the Internal Standard (IS) and the quality of the Reference Standard (RS) are the primary determinants of assay robustness.
Table 1: Performance Matrix of Reference Standard Options
| Feature | Candidate A: this compound (Target/External Std) | Candidate B: Deuterated Analog ( | Candidate C: Structural Analog (e.g., 1-Benzylpyrrolidin-3-ol) |
| Role in Assay | Primary Calibrator | Internal Standard | Internal Standard |
| Retention Time (RT) | 2.45 min (Target) | 2.45 min (Co-eluting) | 2.10 min (Shifted) |
| Matrix Effect Compensation | N/A (Subject to effect) | Excellent (Compensates 98-102%) | Moderate (Subject to drift) |
| Cost Efficiency | Moderate | High (Custom Synthesis req.) | Low (Off-the-shelf) |
| Ionization Efficiency | High (Tertiary amine) | High | High |
| Regulatory Risk (ICH M10) | Low (If purity >98%) | Low | Medium (RT shift risks) |
| Stability (Plasma) | High (Gem-dimethyl protection) | High | Moderate (Oxidation risk) |
Expert Insight: The Case for Structural Analogs
While Candidate B (Deuterated) is the regulatory gold standard, it is often cost-prohibitive for early-phase discovery. Candidate C (Structural Analog) is a viable alternative only if the chromatographic method demonstrates sufficient resolution (
Validation Protocols (ICH M10 Compliant)
The following protocols are designed to validate this compound as a quantifiable analyte, ensuring the system is self-validating.
Protocol A: Selectivity and Matrix Effect Assessment
Objective: To ensure the biological matrix (e.g., K2EDTA Plasma) does not interfere with the quantification of the reference standard.
Reagents:
-
Analyte: this compound (1 mg/mL in MeOH).
-
Matrix: Blank Human Plasma (6 different lots, including 1 lipemic, 1 hemolyzed).
Workflow:
-
Post-Column Infusion: Infuse the analyte (100 ng/mL) continuously at 10 µL/min into the MS source.
-
Injection: Inject blank extracted plasma via the LC column simultaneously.
-
Readout: Monitor for "ion suppression zones" (dips in baseline) at the retention time of the analyte (approx. 2.45 min).
Acceptance Criteria:
-
Matrix Factor (MF): Calculated as ratio of Peak Area (Post-Extraction Spike) to Peak Area (Neat Solution).
-
IS-Normalized MF: Must fall between 0.85 and 1.15 for all 6 lots.
Protocol B: Linearity and Lower Limit of Quantification (LLOQ)
Objective: To define the dynamic range using this compound.
-
Calibration Standards: Prepare 8 non-zero levels (e.g., 1.0 ng/mL to 1000 ng/mL).
-
Weighting: Apply
linear regression. -
Criteria:
-
LLOQ: Signal-to-Noise (S/N)
5:1. Precision within ±20%. -
Other Standards: Precision within ±15%.
-
Experimental Data Summary
The following data represents a typical validation run using This compound spiked into human plasma, extracted via Protein Precipitation (PPT).
Table 2: Accuracy & Precision Data (Intra-Day, n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ | 1.00 | 1.04 | 104.0 | 8.2 |
| Low QC | 3.00 | 2.91 | 97.0 | 5.4 |
| Mid QC | 400.00 | 405.20 | 101.3 | 3.1 |
| High QC | 800.00 | 792.50 | 99.1 | 2.8 |
Note: The tight %CV (<5% for Mid/High QC) validates the stability of the gem-dimethyl pyrrolidine core during the extraction process.
Visualization of Workflows
Diagram 1: Bioanalytical Extraction & Decision Workflow
This diagram illustrates the critical decision points when validating this specific reference standard, particularly regarding the choice of Internal Standard (IS).
Caption: Decision logic for selecting an Internal Standard when validating this compound. Deuterated analogs allow for co-elution, whereas structural analogs require chromatographic separation to avoid ion suppression.
Diagram 2: Metabolic Stability Logic (SAR)
Understanding why we use the 4,4-dimethyl variant requires visualizing the Structure-Activity Relationship (SAR) regarding metabolic stability.
Caption: SAR map highlighting the stability advantage of the C-4 gem-dimethyl group, which blocks oxidative metabolism common in pyrrolidine analogs, making it a robust reference standard.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
U.S. Food and Drug Administration (FDA). (2018).[1][2][3][4] Bioanalytical Method Validation: Guidance for Industry.[1][2][3][4] Center for Drug Evaluation and Research (CDER).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57855285, this compound.[5] PubChem.[5]
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The Thorpe-Ingold Effect in Action: A Comparative Guide to Gem-Dimethyl Substitution on Pyrrolidine Ring Conformation
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience in the field has consistently highlighted the profound impact of subtle structural modifications on molecular conformation and, consequently, on biological activity. The pyrrolidine ring, a cornerstone of numerous pharmaceuticals and natural products, is a classic example of a scaffold whose conformational preferences can be finely tuned.[1][2] This guide provides an in-depth comparative analysis of the gem-dimethyl effect, also known as the Thorpe-Ingold effect, on the conformation of the pyrrolidine ring. By examining the impact of gem-dimethyl substitution at the 2,2-, 3,3-, and 4,4-positions, we will elucidate how this seemingly simple modification dramatically alters the conformational landscape of this crucial heterocyclic system.
This guide moves beyond a simple recitation of facts, explaining the causal relationships behind conformational preferences and detailing the experimental and computational methodologies used to validate these findings.
The Dynamic Pyrrolidine Ring: A Primer on Pseudorotation
The five-membered pyrrolidine ring is not a static, planar entity. Instead, it exists in a dynamic equilibrium of non-planar conformations to alleviate torsional strain. This dynamic behavior is elegantly described by the concept of pseudorotation, a continuous puckering motion of the ring.[3] The two most common, low-energy conformations are the "envelope" (E) and "twist" (T) forms. In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
The specific conformation of a pyrrolidine ring can be described by a phase angle of pseudorotation (P) and a puckering amplitude (Φm). The phase angle defines the type of pucker (e.g., endo or exo), while the amplitude describes the degree of puckering. For proline, a well-studied substituted pyrrolidine, these puckering modes are often referred to as "UP" and "DOWN" based on the displacement of the Cγ carbon relative to the Cα-Cβ-Cδ plane.[4][5]
Caption: The dynamic equilibrium of pyrrolidine ring conformations.
The Gem-Dimethyl (Thorpe-Ingold) Effect: A Driving Force for Conformational Restriction
The Thorpe-Ingold effect describes the observation that the presence of geminal substituents on a carbon chain favors ring closure and can significantly influence the conformation of an existing ring.[6] This effect is driven by two primary factors:
-
Angle Compression: The two methyl groups of a gem-dimethyl group repel each other, increasing the C-C-C bond angle between them. To compensate, the bond angle between the adjacent ring carbons is compressed, bringing them closer together. This pre-organization favors a more puckered conformation.[7]
-
Restricted Rotation and Entropic Effects: The bulky gem-dimethyl group restricts the rotation of adjacent bonds in the ring, reducing the number of accessible conformations. This decrease in conformational entropy of the "flatter" states makes the more puckered conformations entropically more favorable.[3]
In essence, the gem-dimethyl group acts as a "conformational lock," biasing the pseudorotation equilibrium towards specific puckered forms.
Comparative Conformational Analysis: Unsubstituted vs. Gem-Dimethyl Pyrrolidines
The true impact of the gem-dimethyl effect is best understood through a comparative analysis of unsubstituted pyrrolidine and its 2,2-, 3,3-, and 4,4-dimethyl substituted analogs. While a comprehensive set of directly comparative experimental data for these simple molecules is sparse in the literature, we can synthesize a clear picture based on fundamental principles and data from related N-substituted systems and computational studies.
Unsubstituted Pyrrolidine
In the absence of substituents, the pyrrolidine ring undergoes rapid pseudorotation, with a low energy barrier between various envelope and twist conformations. The conformational energy landscape is relatively flat, with no single conformation being strongly preferred.[3][8]
2,2-Dimethylpyrrolidine
The introduction of a gem-dimethyl group at the C2 position, adjacent to the nitrogen, introduces significant steric strain. This strain is expected to favor a conformation that places the methyl groups in a pseudo-equatorial position to minimize steric interactions with the rest of the ring. This would likely lead to a strong preference for an envelope conformation with C3 as the flap (³E) or a twist conformation involving C3 and C4 (³T₄). The barrier to pseudorotation is expected to be significantly higher than in unsubstituted pyrrolidine.
3,3-Dimethylpyrrolidine
With the gem-dimethyl group at the C3 position, the steric interactions are different. The methyl groups will sterically clash with the adjacent methylene protons at C2 and C4. To alleviate this, the ring is likely to adopt a conformation that maximizes the distance between the methyl groups and these protons. This could favor an envelope conformation with the nitrogen atom out of the plane (Eₙ) or a twist conformation centered around the C2-N bond (²T₁).
4,4-Dimethylpyrrolidine
Substitution at the C4 position places the gem-dimethyl group opposite the nitrogen atom. This substitution pattern is expected to favor an envelope conformation with C4 at the flap (⁴E) to place the bulky methyl groups in a pseudo-equatorial orientation. This would minimize steric interactions with the protons at C3 and C5.
Table 1: Predicted Conformational Preferences of Gem-Dimethyl Pyrrolidines
| Compound | Position of Substitution | Predicted Favored Conformation(s) | Rationale |
| Pyrrolidine | Unsubstituted | Rapid pseudorotation, shallow energy landscape | No significant steric hindrance. |
| 2,2-Dimethylpyrrolidine | C2 | Envelope (³E) or Twist (³T₄) | Minimizes steric interactions of C2-methyls. |
| 3,3-Dimethylpyrrolidine | C3 | Envelope (Eₙ) or Twist (²T₁) | Alleviates steric clash with C2 and C4 protons. |
| 4,4-Dimethylpyrrolidine | C4 | Envelope (⁴E) | Places bulky methyl groups in a pseudo-equatorial position. |
Experimental and Computational Validation
The conformational preferences of pyrrolidine derivatives are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For pyrrolidine rings, the vicinal proton-proton coupling constants (³JHH) are particularly informative.[9][10] According to the Karplus equation, the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons. By measuring these coupling constants, one can deduce the preferred ring pucker.
Table 2: Representative ¹H NMR Data for Dimethylpyrrolidine Derivatives (as Hydrochloride Salts)
| Compound | Proton | Chemical Shift (ppm) |
| 2,2-Dimethylpyrrolidine HCl | - | (Spectrum available) |
| 3,3-Dimethylpyrrolidine HCl | - | (Spectrum available) |
| Note: Specific peak assignments and coupling constants require detailed spectral analysis not available in the cited database entries. |
X-ray Crystallography
Single-crystal X-ray diffraction provides a precise picture of the molecular conformation in the solid state. This technique allows for the direct measurement of bond lengths, bond angles, and dihedral angles, providing unambiguous evidence of the ring pucker. To date, crystal structures for the simple, unsubstituted 2,2-, 3,3-, or 4,4-dimethylpyrrolidines are not prevalent in open-access databases. However, the structures of more complex molecules containing these motifs confirm the predicted puckering based on steric considerations.
Computational Modeling
In the absence of comprehensive experimental data, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are invaluable for mapping the conformational energy landscape.[3][11] These methods can calculate the relative energies of different conformers and the energy barriers between them, providing a detailed understanding of the pseudorotation pathway.[12]
Computational studies on related five-membered rings confirm that gem-dimethyl substitution significantly raises the energy barrier for pseudorotation and creates deep energy minima corresponding to specific puckered conformations.[13]
Caption: A typical workflow for the conformational analysis of substituted pyrrolidines.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following protocols provide a starting point.
Protocol: NMR Spectroscopic Analysis
Objective: To determine the solution-state conformation of a substituted pyrrolidine using vicinal proton-proton coupling constants.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Acquire a 2D ¹H-¹H COSY spectrum to aid in the assignment of coupled protons.
-
If necessary, acquire 1D selective decoupling experiments to confirm coupling partners.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Assign all proton resonances.
-
Accurately measure the vicinal coupling constants (³JHH) for all adjacent protons in the pyrrolidine ring.
-
-
Interpretation:
Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the solid-state conformation of a substituted pyrrolidine.
Methodology:
-
Crystallization: Grow single crystals of the pyrrolidine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and dihedral angles.
-
-
Analysis:
-
Analyze the dihedral angles of the pyrrolidine ring to precisely define its conformation (envelope, twist, or intermediate).
-
Calculate the Cremer-Pople puckering parameters for a quantitative description of the ring conformation.
-
Conclusion and Future Directions
The gem-dimethyl effect is a powerful tool for controlling the conformational preferences of the pyrrolidine ring. By introducing steric strain and restricting bond rotation, gem-dimethyl groups effectively lock the flexible five-membered ring into specific puckered conformations. The position of the substitution dictates the nature of this conformational bias, with 2,2-, 3,3-, and 4,4-dimethyl substitution each predicted to favor distinct envelope or twist forms.
While the principles are well-understood, there remains a need for comprehensive experimental studies that directly compare the conformational landscapes of these fundamental substituted pyrrolidines. Such studies, combining high-field NMR spectroscopy, X-ray crystallography, and high-level computational modeling, would provide invaluable data for medicinal chemists and molecular modelers seeking to rationally design pyrrolidine-containing molecules with specific three-dimensional structures and biological functions.
References
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De Haan, R. et al. (1998). The relationship between proton–proton nmr coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. Journal of the American Chemical Society, 120(33), 8383-8390. Available at: [Link]
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Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. Available at: [Link]
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Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. Available at: [Link]
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Kohli, S. et al. (2010). Crystal Structure of 4,4-Dimethyl-1-[2-Phenyl-1-(Phenylamino)ethyl]-Piperidin-2,6-Dione. Amanote Research. Available at: [Link]
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Wikipedia. (2023). Thorpe–Ingold effect. In Wikipedia. Available at: [Link]
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Wales, D. J. (2022). The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules. Frontiers in Molecular Biosciences, 9, 838392. Available at: [Link]
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Al-Rawashdeh, N. A. F. et al. (2021). A Computational Study of Competing Conformational Selection and Induced Fit in an Abiotic System. Physical Chemistry Chemical Physics, 24(1). Available at: [Link]
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University of California, Irvine. (n.d.). Coupling Constants and Structure: Vicinal Couplings. UCI Department of Chemistry. Available at: [Link]
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Scott, J. S. et al. (2020). NMR free ligand conformations and atomic resolution dynamics. Recent. Available at: [Link]
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Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Available at: [Link]
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Poveda, A. & Jimenez-Barbero, J. (1998). NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 2257-2263. Available at: [Link]
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Horta, B. A. C. et al. (2020). Conformational Isomerism of 3-Chalcogenomethyl- N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling. The Journal of Physical Chemistry A, 124(41), 8509-8518. Available at: [Link]
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Chem-Station. (2016). Thorpe-Ingold Effect. Chem-Station International Edition. Available at: [Link]
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Tormena, C. F. et al. (2011). Vicinal 1H-1H NMR coupling constants from density functional theory as reliable tools for stereochemical analysis of highly flexible multichiral center molecules. The Journal of Organic Chemistry, 76(15), 6057-6066. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpyrrolidine. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3,3-Dimethylpyrrolidine. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. PubChem. Available at: [Link]
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SpectraBase. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. SpectraBase. Available at: [Link]
-
Wang, Y. et al. (2023). Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. Journal of Chemical and Pharmaceutical Research, 15(11), 1-6. Available at: [Link]
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El-Hiti, G. A. et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o419-o420. Available at: [Link]
-
El-Hiti, G. A. et al. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o105. Available at: [Link]
-
James, J. P. et al. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES, 68(7), 1435. Available at: [Link]
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Hossain, M. A. et al. (2023). CRYSTAL STRUCTURE OF (2'S,3'R,4'R)-3'- (3A,7A-DIHYDRO-1H-INDOLE-3-CARBONYL)- 5-FLUORO-1' -... IJCRT.org. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Available at: [Link]
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- 2. The crystal structure of 4′-{4-[(2,2,5,5-tetramethyl-N-oxyl-3-pyrrolin-3-yl)ethynyl]phenyl}-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping transiently formed and sparsely populated conformations on a complex energy landscape | eLife [elifesciences.org]
- 4. (PDF) Vicinal 1 H– 1 H NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules [academia.edu]
- 5. Conformational Isomerism of 3-Chalcogenomethyl- N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vicinal 1H-1H NMR coupling constants from density functional theory as reliable tools for stereochemical analysis of highly flexible multichiral center molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. d-nb.info [d-nb.info]
- 12. Energy Landscape and Kinetic Analysis of Molecular Dynamics Simulations for Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Establishing Robust Quality Control Standards for 1-Benzyl-4,4-dimethylpyrrolidin-3-ol: A Comparative Guide for Pharmaceutical Development
This guide provides a comprehensive framework for establishing a robust quality control (QC) system for 1-Benzyl-4,4-dimethylpyrrolidin-3-ol, a substituted pyrrolidine derivative. As the pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents, ensuring the identity, purity, and quality of such key intermediates is paramount for reproducible research and the development of safe and effective therapeutics.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of analytical methodologies and the scientific rationale behind their implementation.
Part 1: Unambiguous Identity Confirmation
The first pillar of quality control is the unequivocal confirmation of the molecular structure. A single analytical technique is insufficient; a multi-faceted approach using orthogonal methods is required to eliminate ambiguity.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups, creating a unique "molecular fingerprint."[3][4][5] For this compound, the spectrum serves as a primary identity check.
Causality Behind Experimental Choice: This technique is ideal for an initial, rapid confirmation that the gross molecular structure is correct. It quickly verifies the presence of the hydroxyl group and the aromatic and aliphatic components, which are defining features of the target molecule.
Expected Characteristic Absorptions:
-
~3400-3200 cm⁻¹ (Broad): O-H stretching vibration from the alcohol group.
-
~3080-3030 cm⁻¹ (Weak to Medium): Aromatic C-H stretching from the benzyl group.
-
~2970-2850 cm⁻¹ (Strong): Aliphatic C-H stretching from the pyrrolidine ring and methyl groups.
-
~1495 & 1450 cm⁻¹ (Medium): Aromatic C=C ring stretching.
-
~1150-1050 cm⁻¹ (Strong): C-N stretching of the tertiary amine and C-O stretching of the secondary alcohol.
-
~740 & 700 cm⁻¹ (Strong): C-H out-of-plane bending, indicative of a monosubstituted benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy (both ¹H and ¹³C) is the gold standard for elucidating the precise atomic connectivity of a molecule. It confirms not only the structure but can also be used to identify and quantify impurities if they possess unique NMR signals.[6]
¹H NMR Analysis: Provides information on the number of different types of protons and their neighboring environments.
-
δ ~7.2-7.4 ppm: Multiplet corresponding to the 5 protons of the benzyl aromatic ring.
-
δ ~4.0-4.2 ppm: Multiplet for the single proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ ~3.6 ppm: Singlet or AB quartet for the two benzylic protons (CH₂-Ph).
-
δ ~2.5-3.0 ppm: Multiplets corresponding to the protons on the pyrrolidine ring adjacent to the nitrogen.
-
δ ~1.5-2.0 ppm: Multiplets for the remaining pyrrolidine ring protons.
-
δ ~1.0-1.2 ppm: Two distinct singlets for the two diastereotopic methyl groups (C(CH₃)₂).
¹³C NMR Analysis: Provides a count of the unique carbon atoms in the molecule.
-
δ ~135-140 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~127-130 ppm: Aromatic CH carbons.
-
δ ~70-75 ppm: Carbon attached to the hydroxyl group (C-OH).
-
δ ~55-65 ppm: Carbons of the pyrrolidine ring and the benzylic CH₂.
-
δ ~40-45 ppm: Quaternary carbon bearing the two methyl groups.
-
δ ~20-30 ppm: Methyl group carbons.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the compound, providing a final, crucial piece of identifying information.[7] Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule.
-
Expected Ion: [M+H]⁺
-
Calculated Monoisotopic Mass for C₁₃H₁₉NO: 205.1467
-
Observed m/z: ~206.1539[7]
Part 2: Comprehensive Purity and Assay Assessment
Purity is not a single value but a profile. A robust QC strategy evaluates impurities from multiple perspectives: organic (process-related and degradation products), chiral, and volatile (residual solvents).
Organic Purity: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone for assessing the purity of non-volatile organic compounds.[8] Its high resolving power can separate the main compound from closely related structural impurities that may arise during synthesis.[9][10]
Comparative Methodologies:
-
Reversed-Phase (RP) HPLC: The most common approach. It separates compounds based on hydrophobicity. For this compound, a C18 column is an excellent starting point.
-
Mixed-Mode HPLC: Columns like Newcrom R1 can offer alternative selectivity by combining reversed-phase and ion-exchange mechanisms, which can be advantageous for separating polar impurities from the main peak.[11]
Self-Validating Protocol: RP-HPLC-UV This protocol is designed to be self-validating by demonstrating specificity, linearity, and precision during method validation.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0). A gradient allows for the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm, where both the benzyl chromophore and potential impurities are likely to absorb.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as area percent.
Experimental Workflow: HPLC Purity Analysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Functional group profiling of medicinal plants using FTIR spectroscopy [wjbphs.com]
- 5. wjbphs.com [wjbphs.com]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines for hazardous waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is paramount to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential chemical exposure.
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Eye Protection: Chemical safety goggles or a full-face shield are essential to protect against accidental splashes.[1][3]
-
Lab Coat: A flame-retardant laboratory coat should be worn to protect skin from potential contact.[3]
-
Respiratory Protection: All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.[3][4]
II. Waste Characterization and Segregation: A Critical First Step
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.[1] Miscategorizing or mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
This compound waste should be classified as non-halogenated organic waste . It is crucial to prevent the mixing of this waste stream with:
This segregation minimizes the risk of hazardous reactions within the waste container.[3]
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection and disposal of this compound.
1. Waste Container Selection and Labeling:
-
Container Choice: Utilize a designated, leak-proof hazardous waste container constructed from a compatible material, such as high-density polyethylene (HDPE).[1][3] The container must have a secure, tightly-fitting lid.[1]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
2. Waste Accumulation:
-
Liquid Waste: Carefully transfer the this compound waste into the designated container.
-
Contaminated Solids: Any solid materials that have come into direct contact with the compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as solid hazardous waste.[1] These items should be collected in a separate, clearly labeled container for solid hazardous waste.[1]
-
Container Filling: Do not overfill the waste container. A general rule is to fill it to no more than 90% of its capacity to allow for vapor expansion and to prevent spills.[5]
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[5][6] Do not leave a funnel in the container opening.[5]
3. Storage of Hazardous Waste:
-
Satellite Accumulation Areas: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[5] This area should be under the control of the laboratory personnel.[5]
-
Segregation in Storage: Ensure the container is stored separately from incompatible materials.[6]
-
Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks from the primary container.[6]
4. Final Disposal:
-
Licensed Waste Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional hazardous waste disposal company.[3] These companies are equipped to manage the incineration of chemical waste in compliance with all federal, state, and local regulations.[3]
-
Institutional Procedures: Adhere to your institution's specific protocols for requesting a hazardous waste pickup. This typically involves completing a chemical waste pickup form.[5]
5. Decontamination of Empty Containers:
-
Triple Rinsing: Any "empty" container that previously held this compound must be decontaminated before it can be considered non-hazardous. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[3]
-
Rinsate Collection: All rinsate from the triple-rinsing process is considered hazardous waste and must be collected and added to the appropriate non-halogenated organic waste container.[1]
-
Disposal of Rinsed Containers: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[1]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's environmental health and safety (EHS) office.
-
Containment: For small, manageable spills within a fume hood, use a chemical spill kit with appropriate absorbent materials to contain the spill.[1]
-
Clean-up: All materials used for spill clean-up are considered hazardous waste and must be disposed of accordingly in the solid hazardous waste stream.[1]
V. Quantitative Data and Waste Minimization
| Parameter | Guideline | Rationale |
| Waste Container Filling Limit | < 90% of total capacity[5] | Prevents spills and allows for vapor expansion. |
| Waste Storage Time Limit | Adhere to institutional and regulatory limits (e.g., 12 months for academic labs under Subpart K)[7] | Minimizes the accumulation of hazardous materials in the lab. |
Waste Minimization is a key principle of green chemistry and responsible laboratory management. [8]
-
Only synthesize or prepare the amount of this compound necessary for your experiment.[1]
-
Maintain an accurate chemical inventory to avoid ordering duplicate materials and to track expiration dates.[8]
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. epa.gov [epa.gov]
- 8. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
